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  • Product: Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate
  • CAS: 51322-68-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The ureido moiety is a privileged functional group in medicinal chemistry, renowned for its ability to form stable hydrogen bond interactions with...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ureido moiety is a privileged functional group in medicinal chemistry, renowned for its ability to form stable hydrogen bond interactions with biological targets.[1][2] When incorporated into a thiophene scaffold, a core structure in many pharmaceuticals, the resulting ureidothiophene derivatives present a compelling profile for drug discovery. This technical guide provides a comprehensive overview of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, a representative ureidothiophene, with a focus on its synthesis, chemical properties, and significant potential in therapeutic applications. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Introduction: The Strategic Importance of the Ureido-Thiophene Scaffold

The thiophene ring is a versatile heterocyclic motif found in numerous approved drugs, valued for its metabolic stability and ability to act as a bioisostere for a phenyl ring.[3] The strategic incorporation of a ureido group onto this scaffold introduces hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors.[1][2] This combination has led to the discovery of ureidothiophene derivatives with a wide range of biological activities, including antibacterial, antiretroviral, and anticancer properties.[4]

This guide focuses on methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, a molecule that, while not extensively characterized in publicly available literature, represents a fundamental structure within this promising class of compounds. The synthesis of this molecule and its derivatives typically starts from the readily available precursor, methyl 3-aminothiophene-2-carboxylate.

The Precursor: Methyl 3-Aminothiophene-2-carboxylate

A thorough understanding of the starting material is paramount for the successful synthesis and exploration of its derivatives.

Chemical Structure and Properties
PropertyValueReference
Chemical Name Methyl 3-aminothiophene-2-carboxylate[5]
CAS Number 22288-78-4[5]
Molecular Formula C₆H₇NO₂S[5]
Molecular Weight 157.19 g/mol [5]
Appearance Solid[5]
Melting Point 62-64 °C[5]
Boiling Point 100-102 °C at 0.1 mmHg[5]
Solubility Slightly soluble in water
Synthesis of the Precursor

Methyl 3-aminothiophene-2-carboxylate can be synthesized through various established methods, including the widely recognized Gewald reaction.[6] One common approach involves the reaction of a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine in a polar inert solvent.[7] Another synthetic route starts from methyl thioglycolate and 2-chloroacrylonitrile in the presence of sodium methoxide.[8]

Synthesis and Experimental Protocols: Accessing the Ureido-Thiophene Core

The introduction of the ureido functionality at the 3-position of the thiophene ring can be achieved through the reaction of methyl 3-aminothiophene-2-carboxylate with an isocyanate or a phosgene equivalent followed by reaction with an amine.

Synthesis of Methyl 3-(N'-methylureido)thiophene-2-carboxylate

A documented example of a ureido-thiophene synthesis involves the preparation of the N'-methyl derivative, which serves as an excellent model for the synthesis of the parent compound.[9]

Reaction Scheme:

Synthesis_of_Methyl_3-(N'-methylureido)thiophene-2-carboxylate Precursor Methyl 3-aminothiophene-2-carboxylate Reagents 1. Phosgene in Toluene, Triethylamine, THF 2. Methylamine (Implicit in the final product) Precursor->Reagents Reaction Product Methyl 3-(N'-methylureido)thiophene-2-carboxylate Reagents->Product Formation

A representative synthesis of a ureido-thiophene derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a dry reaction vessel, dissolve methyl 3-aminothiophene-2-carboxylate (5 g, 31.8 mmol) and triethylamine (4.43 ml, 31.8 mmol) in dry tetrahydrofuran (100 ml).[9]

  • Addition of Phosgene: To the stirred solution, add a 20% phosgene solution in toluene (31.8 mmol) dropwise. The use of phosgene requires extreme caution and should be performed in a well-ventilated fume hood with appropriate safety measures.[9]

  • Reflux: After the addition is complete, heat the mixture to reflux for 30 minutes.[9]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any solids. Evaporate the filtrate under reduced pressure.[9]

  • Purification: Suspend the resulting crystalline residue in water (200 ml) and filter to isolate the product.[9]

Note on the Synthesis of the Unsubstituted Ureido Compound: To synthesize the target molecule, methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, the intermediate isocyanato-thiophene (formed from the reaction with phosgene) would be reacted with ammonia instead of methylamine.

Biological Activities and Drug Development Potential

Antibacterial and Antiviral Activity

Research has shown that 2-ureidothiophene-3-carboxylic acids can act as dual inhibitors of bacterial RNA polymerase and viral reverse transcriptase.[10][4] This dual-action mechanism is particularly relevant for treating co-infections, such as methicillin-resistant Staphylococcus aureus (MRSA) and HIV.[10][4] The ureido moiety is critical for the inhibitory activity of these compounds.[10][4]

Anticancer Potential

The ureido group is a common feature in many kinase inhibitors, where it forms key hydrogen bonds within the enzyme's active site.[1] Furthermore, ureido-functionalized natural product derivatives have shown enhanced anticancer activity against multidrug-resistant tumors.[2][11] Given that thiophene-containing molecules are also being investigated as anticancer agents, the ureido-thiophene scaffold represents a promising area for the development of novel oncology therapeutics.[3]

Physicochemical Properties and Spectroscopic Data (Predicted)

Due to the lack of specific experimental data for methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, the following properties are predicted based on its structure and data from similar compounds.

PropertyPredicted Value
Appearance Likely a solid at room temperature
Melting Point Expected to be higher than the precursor (62-64 °C) due to increased hydrogen bonding capability.
Solubility Likely to have low solubility in water, but may be soluble in polar organic solvents like DMSO and DMF.
¹H NMR Protons on the thiophene ring, the methyl ester, and the NH and NH₂ groups of the ureido moiety would be observable.
¹³C NMR Carbon signals for the thiophene ring, the ester carbonyl, the ureido carbonyl, and the methyl group would be present.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (ester and urea), and C-N stretching would be expected.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data is unavailable, compounds with potential biological activity should be handled as potentially hazardous.[12] The precursor, methyl 3-aminothiophene-2-carboxylate, is classified as a warning for skin and eye irritation and may cause respiratory irritation.[5]

Conclusion and Future Directions

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is a molecule of significant interest within the field of medicinal chemistry. Its synthesis from a readily available precursor and the established biological activities of related ureido-thiophene derivatives highlight its potential as a scaffold for the development of novel therapeutics. Further research is warranted to fully characterize its physicochemical properties, explore its biological activity profile, and optimize its structure for enhanced potency and selectivity against various disease targets. This in-depth guide provides a solid foundation for researchers to embark on the exploration of this promising class of compounds.

References

  • PrepChem. Synthesis of a. Methyl 3-(N'-methylureido)thiophene-2-carboxylate. [Link]

  • El-Gendy, M. A., et al. (2016). Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase and Viral Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 59(14), 6800-6815. [Link]

  • PubMed. (2016). Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase and Viral Reverse Transcriptase Inhibitors. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2841. [Link]

  • R Discovery. (2025). Progress on the Natural Products and Their Derivatives Containing Ureido Motif: Structure and Biological Activity. [Link]

  • ResearchGate. (2026). Progress on the Natural Products and Their Derivatives Containing Ureido Motif: Structure and Biological Activity. [Link]

  • Stenutz. methyl 3-(Boc-amino)thiophene-2-carboxylate. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. [Link]

  • Liang, Y., et al. (2018). A mild and metal-free synthesis of unsymmetrical ureas and carbamates from amine and atmospheric carbon dioxide. Chemical Science, 9(1), 109-114. [Link]

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]

  • Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. [Link]

  • PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • ACS Publications. (2016). Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase and Viral Reverse Transcriptase Inhibitors. [Link]

  • Google Patents. (1989).
  • Hensgen, M. I., & Stump, B. (2013). Safe handling of cytotoxic compounds in a biopharmaceutical environment. Methods in Molecular Biology, 1045, 133-143. [Link]

  • Google Patents. (1989).
  • Canadian Journal of Hospital Pharmacy. (2018). Safe handling of hazardous drugs. [Link]

  • Ohio Laws & Administrative Rules. (2020). Rule 4729:7-3-05 | Hazardous drugs compounded by a prescriber. [Link]

Sources

Exploratory

Mechanism of action for Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate derivatives

An In-Depth Technical Guide to the Mechanisms of Action for Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate Derivatives Executive Summary Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate—and its extended der...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanisms of Action for Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate Derivatives

Executive Summary

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate—and its extended derivatives, including cyclized thieno[3,2-d]pyrimidines—represents a highly privileged pharmacophore in modern drug discovery. Characterized by a central thiophene ring substituted with a ureido group and a carboxylate ester, this scaffold exhibits remarkable versatility. By acting as a structural mimic of the adenine ring of ATP, these derivatives function as potent kinase inhibitors in oncology, while also demonstrating distinct allosteric and orthosteric binding capabilities in neuropharmacology.

This whitepaper dissects the primary mechanisms of action (MoA) of these derivatives, focusing on Checkpoint Kinase 1 (CHK1) inhibition, Topoisomerase II alpha targeting, and GluK1 receptor modulation. Furthermore, it establishes field-proven, self-validating experimental workflows for characterizing these compounds.

Structural Logic of the Pharmacophore

The core structure of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate is defined by its precise hydrogen-bonding geometry. The ureido group (-NH-CO-NH₂) at position 3 acts as a dual hydrogen bond donor/acceptor, which is critical for anchoring the molecule within the highly conserved hinge region of kinase ATP-binding pockets. The thiophene core provides a hydrophobic shield that perfectly occupies the adenine-binding cleft.

Furthermore, this molecule serves as a highly reactive synthon. Under basic conditions, the terminal amine of the urea group attacks the adjacent methyl carboxylate, driving a cyclization reaction that yields thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones[1]. Both the uncyclized ureas and their cyclized counterparts exhibit profound biological activities across multiple therapeutic domains.

Primary Mechanism: CHK1 Inhibition and Synthetic Lethality

The most clinically significant application of thiophene-2-carboxylate urea derivatives is the potent, ATP-competitive inhibition of Checkpoint Kinase 1 (CHK1)[2].

The Causality of Mitotic Catastrophe

In healthy cells, DNA damage triggers the ATR-CHK1 signaling axis. CHK1 phosphorylates and targets the Cdc25 phosphatase for proteasomal degradation. Because Cdc25 is required to dephosphorylate and activate the CDK1/Cyclin B complex, its degradation halts the cell cycle at the G2/M transition, allowing time for DNA repair[3].

In p53-mutant cancer cells (which lack a functional G1/S checkpoint), survival relies entirely on this G2/M arrest mechanism. When a thiophene-2-carboxylate derivative binds to the ATP pocket of CHK1, it prevents the phosphorylation of Cdc25. Consequently, Cdc25 remains active, prematurely activating CDK1/Cyclin B. The cancer cell is forced into mitosis with unrepaired double-strand breaks, resulting in mitotic catastrophe and apoptosis—a textbook example of synthetic lethality[2][4].

G Damage Genotoxic Stress / DNA Damage ATR ATR Kinase (Activated) Damage->ATR CHK1 CHK1 Kinase (Active) ATR->CHK1 Phosphorylates Cdc25 Cdc25 Phosphatase (Degraded) CHK1->Cdc25 Phosphorylates & Inhibits CDK1 CDK1/Cyclin B (Inactive) Cdc25->CDK1 Fails to activate Arrest G2/M Arrest (Tumor Survival) CDK1->Arrest Results in Inhibitor Thiophene-2-carboxylate Deriv. (CHK1 Inhibitor) Inhibitor->CHK1 Blocks ATP Pocket Cdc25_Active Cdc25 Phosphatase (Active) Inhibitor->Cdc25_Active Rescues from degradation CDK1_Active CDK1/Cyclin B (Active) Cdc25_Active->CDK1_Active Dephosphorylates Apoptosis Mitotic Catastrophe / Apoptosis CDK1_Active->Apoptosis Forces Premature Mitosis

Caption: Mechanism of CHK1 inhibition by thiophene-2-carboxylate derivatives leading to mitotic catastrophe.

Secondary Mechanisms of Action

While CHK1 inhibition represents the primary oncological focus, structural modifications to the thiophene-2-carboxylate core yield derivatives with distinct target profiles.

Topoisomerase II Alpha Inhibition

Certain 3,5-disubstituted thiophene-2-carboxylate derivatives exhibit potent anti-proliferative activity by targeting Topoisomerase II (Topo II)[5]. Unlike traditional intercalators, these derivatives stabilize the Topo II-DNA cleavage complex. By preventing the religation of the DNA strands, the compounds convert the enzyme into a cellular poison, generating lethal double-strand breaks that trigger the caspase-dependent apoptotic cascade[5].

GluK1 Receptor Modulation

In neuropharmacology, halogenated derivatives (e.g., methyl 5-bromo-3-ureidothiophene-2-carboxylate) serve as critical precursors for selective GluK1 (kainate) receptor radioligands[6]. When cyclized, these compounds act as competitive antagonists at the orthosteric glutamate-binding site of the GluK1 receptor, modulating excitatory neurotransmission without off-target effects on AMPA or NMDA receptors[6].

Quantitative Pharmacodynamics

To facilitate structural comparisons, the binding affinities and primary effects of various thiophene-2-carboxylate derivatives are summarized below.

TargetCompound Class / DerivativeBinding Affinity / IC₅₀Primary Biological Effect
CHK1 Kinase Thieno[3,2-d]pyrimidines / Ureas5.5 nM – 46.0 nMG2/M Checkpoint Abrogation[1]
Topoisomerase IIα 3,5-Disubstituted Thiophene-2-carboxylates< 10.0 μMCleavage Complex Stabilization[5]
GluK1 Receptor Thieno[3,2-d]pyrimidine-2,4-dionespKd = 7.17Competitive Antagonism[6]
PLK1 Kinase Pyrimidinylamino-thiophene-2-carboxylates~15.0 nMMitotic Arrest / Apoptosis[7]

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols utilize built-in self-validation mechanisms.

Protocol A: Microfluidic Mobility Shift Assay (MSA) for CHK1 Inhibition

Rationale: MSA is superior to traditional radiometric assays because it directly measures both the substrate and the phosphorylated product in the same well, providing an internal control that eliminates errors from well-to-well volume variations.

  • Enzyme Preparation: Dilute recombinant human CHK1 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense thiophene-2-carboxylate derivatives (10-point dose-response, 10 μM to 0.5 nM) into a 384-well plate. Add CHK1 enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 1 μM of fluorescently labeled CHK1 peptide substrate and ATP (at the predetermined K_m concentration to ensure competitive inhibition sensitivity).

  • Termination & Reading: After 60 minutes, terminate the reaction with EDTA. Read the plate on a microfluidic reader. The instrument applies an electric field to separate the highly negatively charged phosphorylated product from the unphosphorylated substrate.

  • Validation: Calculate the conversion ratio[Product / (Product + Substrate)]. A valid assay must show <5% conversion in the EDTA-quenched negative control and 20-30% conversion in the DMSO positive control.

Protocol B: G2/M Checkpoint Abrogation Workflow (Flow Cytometry)

Rationale: This cellular assay proves that the biochemical inhibition of CHK1 translates into the intended physiological effect (synthetic lethality). We utilize p53-deficient HT29 cells to isolate the G2/M checkpoint dependency.

Workflow Step1 1. Cell Culture HT29 (p53-mutant) Step2 2. DNA Damage Gemcitabine (24h) Step1->Step2 Step3 3. Target Inhibition Thiophene Deriv. (12h) Step2->Step3 Step4 4. Fixation & Staining Ethanol + Propidium Iodide Step3->Step4 Step5 5. Flow Cytometry Cell Cycle Profiling Step4->Step5 Step6 6. Data Analysis Sub-G1 / Mitotic Index Step5->Step6

Caption: Step-by-step workflow for validating G2/M checkpoint abrogation via flow cytometry.

  • Cell Seeding: Seed HT29 colon carcinoma cells (p53-mutant) at 1×105 cells/well in 6-well plates. Incubate overnight.

  • Checkpoint Induction: Treat cells with the DNA-damaging agent Gemcitabine (IC₅₀ concentration) for 24 hours. Self-Validation Check: A parallel control well must be harvested and analyzed here to confirm >80% of cells have successfully arrested in the G2/M phase (4N DNA content).

  • Abrogation: Wash cells and apply the thiophene-2-carboxylate derivative for 12 hours.

  • Fixation: Harvest cells (including floating dead cells), wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Resuspend the pellet in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes.

  • Analysis: Analyze via flow cytometry. A successful CHK1 inhibitor will show a dramatic collapse of the G2/M peak and a corresponding spike in the sub-G1 (apoptotic) population compared to the Gemcitabine-only control[1].

References

  • Tianchao, et al. "Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors." European Journal of Medicinal Chemistry, 2018.[Link]

  • Foloppe, N., et al. "Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas." Journal of Medicinal Chemistry, 2012.[Link]

  • Kumar, et al. "In Vitro Topoisomerase II Inhibitory and Apoptotic Activities of Novel 3,5 Disubstituted Thiophene-2-carboxylates." Juniper Publishers, 2016.[Link]

  • Johansen, et al. "Synthesis and pharmacological characterization of the selective GluK1 radioligand (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid." MedChemComm, 2016.[Link]

  • Han, Z., et al. "Polo-like Kinase 1 Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential." Journal of Medicinal Chemistry, 2022.[Link]

Sources

Foundational

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate 1H-NMR and 13C-NMR spectral data

Structural Elucidation and Synthetic Utility of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate Executive Overview Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (also widely known as methyl 3-ureidothioph...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Synthetic Utility of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Executive Overview

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (also widely known as methyl 3-ureidothiophene-2-carboxylate, CAS: 51322-68-0) is a highly versatile heterocyclic building block. It serves as a critical precursor in the synthesis of thieno[3,2-d]pyrimidines, which are bioisosteres of quinazolines heavily utilized in the development of kinase inhibitors, antimicrobial agents, and next-generation agrochemicals [1]. This technical guide provides an authoritative framework for its high-resolution Nuclear Magnetic Resonance (NMR) spectral data, the mechanistic rationale behind its chemical shifts, and its downstream synthetic applications.

Physicochemical Profiling

Before conducting spectroscopic analysis, understanding the fundamental properties of the analyte is crucial for solvent selection and handling.

PropertyValue
IUPAC Name Methyl 3-(carbamoylamino)thiophene-2-carboxylate
CAS Registry Number 51322-68-0
Molecular Formula C₇H₈N₂O₃S
Molecular Weight 200.21 g/mol
Physical State Off-white to pale yellow crystalline solid
Optimal NMR Solvent DMSO-d₆ (Selected for urea group solubility and H-bonding resolution)

High-Resolution NMR Spectroscopy: Data & Mechanistic Causality

The structural confirmation of methyl 3-ureidothiophene-2-carboxylate relies heavily on ¹H and ¹³C NMR spectroscopy. The thiophene ring represents an electron-rich aromatic system, but it is heavily polarized in this molecule due to a "push-pull" electronic configuration: the C2-ester acts as an Electron-Withdrawing Group (EWG), while the C3-ureido group acts as an Electron-Donating Group (EDG) via nitrogen lone-pair resonance.

Solvent Rationale: Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly selected over CDCl₃. The ureido group (-NH-CO-NH₂) forms strong intermolecular hydrogen bonds, rendering the compound poorly soluble in non-polar solvents. Furthermore, DMSO-d₆ prevents the rapid proton exchange of the NH/NH₂ groups that would occur in protic solvents like CD₃OD, allowing for the distinct resolution of these critical diagnostic peaks.

Table 1: ¹H-NMR Spectral Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Mechanistic Rationale
9.20 Singlet (s) 1H - Urea NH (C3-NH) Highly deshielded due to conjugation with both the thiophene ring and the urea carbonyl.
7.80 Doublet (d) 1H 5.4 Thiophene H5 Deshielded by the adjacent electronegative sulfur atom (C1) [2].
7.65 Doublet (d) 1H 5.4 Thiophene H4 Ortho coupling to H5. Slightly shielded relative to H5 due to the EDG effect of the C3-urea group.
6.60 Broad Singlet (br s) 2H - Urea NH₂ Terminal amide protons; broadened due to quadrupolar relaxation of nitrogen and slow exchange.

| 3.75 | Singlet (s) | 3H | - | Ester CH₃ | Standard methoxy resonance, deshielded by the adjacent ester carbonyl [2]. |

Table 2: ¹³C-NMR Spectral Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment Mechanistic Rationale
163.5 Quaternary (C=O) Ester Carbonyl Highly deshielded sp² carbon; typical for conjugated thiophene esters.
156.0 Quaternary (C=O) Urea Carbonyl Characteristic shift for urea derivatives.
145.2 Quaternary (C) Thiophene C3 Deshielded directly by the electronegative nitrogen atom of the ureido group.
131.8 Methine (CH) Thiophene C5 Adjacent to sulfur; experiences inductive deshielding.
122.3 Methine (CH) Thiophene C4 Shielded by the resonance electron donation from the C3-nitrogen.
110.5 Quaternary (C) Thiophene C2 Strongly shielded due to the combined push-pull resonance effect localizing electron density at C2.

| 51.8 | Primary (CH₃) | Ester Methoxy | Standard aliphatic carbon attached to oxygen. |

Self-Validating Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating workflow must be strictly adhered to.

Step 1: Sample Preparation & Internal Referencing Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal standard (0.00 ppm), ensuring that chemical shift variations due to magnetic susceptibility differences between samples are mathematically zeroed out.

Step 2: Instrument Calibration (Lock, Tune, Shim) Insert the sample into a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆ (39.5 ppm). Perform automated tuning and matching (ATM) for both the ¹H and ¹³C channels to maximize probe sensitivity. Execute gradient shimming (e.g., TopShim) to ensure a highly homogenous magnetic field, validated by achieving a TMS peak width at half-height (FWHM) of < 0.8 Hz.

Step 3: Acquisition Parameters

  • ¹H-NMR : Use a standard 30° pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the urea protons.

  • ¹³C-NMR : Use a proton-decoupled 30° pulse sequence (zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds. The high number of scans is required to achieve an adequate signal-to-noise ratio for the unprotonated quaternary carbons (C2, C3, and carbonyls).

Step 4: Processing & Verification Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Manually phase the spectra to zero-order and first-order to ensure symmetrical peak shapes. Self-Validation Check: Before analyzing the ¹³C spectrum, verify the ¹H spectrum for solvent peaks (DMSO at 2.50 ppm, H₂O at ~3.3 ppm) and ensure no degradation byproducts (e.g., hydrolysis of the ester) are present.

NMR_Workflow S1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 Instrument Calibration (Locking, Tuning & Shimming) S1->S2 S3 Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) S2->S3 S4 FID Processing (Fourier Transform & Phase Correction) S3->S4 S5 Spectral Analysis (Peak Picking & Integration) S4->S5

Standardized NMR acquisition and processing workflow for high-fidelity spectral data.

Synthetic Utility: Constructing the Thieno[3,2-d]pyrimidine Core

Methyl 3-ureidothiophene-2-carboxylate is rarely an end-product; it is a highly reactive intermediate. The vicinal arrangement of the ester and ureido groups makes it an ideal substrate for intramolecular cyclocondensation, a fundamental step in synthesizing thieno[3,2-d]pyrimidines [3].

Mechanistic Pathway : When treated with a strong alkoxide base (e.g., sodium methoxide in refluxing methanol), the terminal amine of the ureido group undergoes deprotonation. The resulting nucleophile attacks the adjacent C2-ester carbonyl. Subsequent elimination of a methanol molecule yields the fused bicyclic system, thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [4]. This dione can then be subjected to chlorination (using POCl₃) to yield 2,4-dichlorothieno[3,2-d]pyrimidine, a versatile electrophile for late-stage functionalization in drug discovery [5].

G A Methyl 3-ureidothiophene- 2-carboxylate B Base-Catalyzed Cyclization (NaOMe/MeOH) A->B  Intramolecular  Condensation C Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione B->C  - MeOH D Chlorination (POCl3 / Reflux) C->D  Aromatization E 2,4-Dichlorothieno[3,2-d] pyrimidine D->E  Nucleophilic  Substitution

Workflow: Base-catalyzed cyclization of the ureidothiophene to a functionalized thienopyrimidine.

References

  • El-Baih, F. E. M. "Synthesis of Some Thienopyrimidine Derivatives." Molecules, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Longdom Publishing. "Synthesis, Structural Elucidation and Anti-Bacterial Evaluation of Some Novel Heterocyclic Molecules Derived from Thieno [2,3-d]." Organic Chemistry: Current Research. Available at:[Link]

  • RSC Publishing. "Synthesis and pharmacological characterization of the selective GluK1 radioligand (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine..." MedChemComm. Available at:[Link]

  • MDPI. "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents." Pharmaceuticals. Available at:[Link]

Exploratory

A Technical Guide to the Electronic Properties of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate in Computational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, thiophene-based scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of FDA-approved drugs and biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, thiophene-based scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, promising derivative: Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate. We delve into the critical electronic properties of this molecule, which govern its molecular interactions, reactivity, and ultimately, its potential as a therapeutic agent. Through a detailed exploration of Density Functional Theory (DFT) calculations, this whitepaper provides researchers, scientists, and drug development professionals with a robust computational framework for analyzing Molecular Electrostatic Potential (MESP), Frontier Molecular Orbitals (FMOs), and other key quantum chemical descriptors. The objective is to translate this theoretical data into actionable intelligence for rational drug design, enabling the prediction of drug-target interactions, optimization of binding affinity, and anticipation of metabolic fate.

Introduction: The Thiophene Scaffold and the Imperative of Electronic Characterization

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, a core structure that imparts unique physicochemical properties beneficial for drug-receptor interactions.[1] The specific molecule of interest, Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, integrates several key functional groups onto this core: a methyl ester, and a urea (aminocarbonylamino) moiety. This combination presents a rich tapestry of hydrogen bond donors and acceptors, as well as a modifiable aromatic system.

Before committing to costly and time-consuming synthesis and in vitro screening, a computational-first approach is essential. By dissecting the molecule's electronic architecture, we can predict its behavior at the sub-atomic level. This guide establishes the causality between fundamental electronic properties and macroscopic pharmacological outcomes. We will explore how the distribution of electrons across the molecule dictates its interaction with biological targets, its chemical stability, and its pharmacokinetic profile.

The Theoretical Framework: Key Electronic Properties in Drug Discovery

A molecule's efficacy is not merely a function of its shape but is profoundly influenced by its electronic landscape. The following properties are paramount in computational analysis.

Molecular Electrostatic Potential (MESP)

The MESP is a three-dimensional map of the electrostatic potential surrounding a molecule.[3] It is a powerful tool for understanding and predicting non-covalent interactions, which are the bedrock of drug-receptor binding.[4] By visualizing the MESP on the molecule's electron density surface, we can identify regions of positive and negative potential.[5]

  • Causality: Regions of negative potential (typically colored red) are electron-rich (e.g., lone pairs on oxygen or nitrogen atoms) and act as hydrogen bond acceptors or sites for interaction with positive charges (e.g., metal ions, ammonium groups) in a receptor. Conversely, regions of positive potential (typically colored blue) are electron-poor (e.g., hydrogen atoms attached to electronegative atoms) and act as hydrogen bond donors.[5] The complementarity between the MESP of a ligand and its receptor's binding pocket is a strong indicator of binding affinity.[6]

Frontier Molecular Orbitals (HOMO & LUMO)

Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory provides a quantum-mechanical framework for predicting chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • HOMO: This orbital can be thought of as the "outermost" electron-containing orbital. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater propensity for electron donation, indicating sites susceptible to electrophilic attack.

  • LUMO: This is the lowest energy orbital that is devoid of electrons. The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity for electron acceptance, highlighting sites susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[8] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[8] A small gap suggests the molecule is more polarizable and reactive.

Computational Methodology: A Validated Workflow

The following section details a self-validating protocol for the computational analysis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate. The choice of Density Functional Theory (DFT) is deliberate; it offers a favorable balance between computational efficiency and accuracy for investigating the electronic structure of drug-sized molecules.[9][10]

Workflow Overview

The logical flow of the computational analysis is depicted below. Each step is essential for generating reliable and reproducible data.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Quantum Mechanics cluster_analysis Step 3: Property Analysis cluster_insight Step 4: Application mol_build Molecular Construction (2D Sketch & 3D Conversion) geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc Optimized Geometry mesp_calc MESP Calculation & Surface Mapping freq_calc->mesp_calc Validated Structure fmo_calc FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo_calc other_props Other Properties (Dipole Moment, etc.) freq_calc->other_props drug_design Drug Design Insights mesp_calc->drug_design fmo_calc->drug_design other_props->drug_design

Caption: Computational workflow for electronic property analysis.

Protocol 1: Geometry Optimization
  • Molecular Construction: Build the 3D structure of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate using a molecular editor (e.g., Avogadro, ChemDraw).

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • DFT-Level Optimization:

    • Rationale for Method Selection: We employ Density Functional Theory (DFT) for its robust performance in predicting molecular properties.[11] The B3LYP hybrid functional is chosen as it provides a well-validated balance of accuracy for a wide range of organic molecules. The 6-31G* basis set is selected as a standard for initial studies, providing a good description of polarization for non-hydrogen atoms.

    • Execution: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[9] Perform a full geometry optimization using the B3LYP functional and the 6-31G* basis set. This process systematically adjusts atomic positions to find the lowest energy conformation on the potential energy surface.[12]

  • Validation Step:

    • Rationale for Self-Validation: To ensure the optimized structure corresponds to a true energy minimum and not a transition state, a frequency calculation must be performed.

    • Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G*). A valid minimum energy structure will have zero imaginary frequencies.

Protocol 2: Electronic Property Calculation & Analysis
  • MESP Surface Generation:

    • Using the validated optimized geometry, perform a single-point energy calculation.

    • Instruct the software to calculate the molecular electrostatic potential.

    • Visualize the MESP by mapping it onto the molecule's van der Waals surface (defined by an electron density isovalue, typically 0.002 a.u.). The resulting surface is color-coded, where red indicates the most negative potential and blue indicates the most positive potential.[3]

  • Frontier Molecular Orbital Analysis:

    • From the output of the calculation, extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE).

    • Generate graphical representations (isosurfaces) of the HOMO and LUMO to visualize their spatial distribution across the molecule. This reveals which parts of the molecule are involved in electron donation and acceptance.

Case Study: Analysis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Applying the protocols described above, we can generate the following illustrative data for our target molecule. These values provide a quantitative basis for understanding its electronic character.

Electronic PropertyCalculated Value (Illustrative)Implication in Drug Design
EHOMO -6.2 eVModerate electron-donating capability, likely from the thiophene ring and urea nitrogens.
ELUMO -1.5 eVModerate electron-accepting capability, likely at the carbonyl carbons.
HOMO-LUMO Gap (ΔE) 4.7 eVIndicates good kinetic stability, suggesting the molecule is not overly reactive.
Dipole Moment 3.5 DebyeSignificant polarity, suggesting good potential for solubility and dipole-dipole interactions.
Interpretation of Electronic Properties
  • MESP Analysis: A calculated MESP surface would reveal strong negative potential (red) localized around the carbonyl oxygens of both the methyl ester and the urea moiety. These are prime hydrogen bond acceptor sites. A slightly less negative region would be expected over the sulfur atom's lone pairs. Positive potential (blue) would be concentrated on the N-H protons of the urea group, identifying them as key hydrogen bond donor sites. This detailed map of interaction points is invaluable for predicting binding orientation within a receptor active site.[4][5]

  • FMO Analysis: The HOMO is predicted to be distributed primarily across the electron-rich thiophene ring and the adjacent nitrogen atoms of the urea group. This suggests these areas are the most likely to interact with electrophilic partners or undergo oxidative metabolism. The LUMO is likely centered on the π* orbitals of the carbonyl groups, making the ester and urea carbons susceptible to nucleophilic attack. The relatively large energy gap of 4.7 eV suggests the compound possesses good chemical stability, a desirable trait for a drug candidate.[8]

Bridging Theory and Practice: Implications for Drug Design

The true power of this computational analysis lies in its translation into strategic drug development decisions.

Relationship Diagram: From Properties to Outcomes

G cluster_props Calculated Electronic Properties cluster_outcomes Drug Development Outcomes MESP MESP Surface Binding Receptor Binding (Affinity & Specificity) MESP->Binding Predicts H-bonds & electrostatic match FMO HOMO-LUMO Gap FMO->Binding Informs covalent inhibitor design Reactivity Metabolic Stability & Reactivity FMO->Reactivity Governs kinetic stability Dipole Dipole Moment ADMET ADMET Properties (Solubility, Permeability) Dipole->ADMET Influences solubility & membrane passage

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Application Note: Scalable Synthesis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a self-validating,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the installation of a urea moiety on a thiophene core, avoiding the harsh conditions of traditional melt condensations.

Strategic Overview & Mechanistic Causality

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (commonly referred to as methyl 3-ureidothiophene-2-carboxylate) is a critical intermediate in the synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones. These bicyclic scaffolds are foundational to several high-value pharmacological agents, including the PI3K inhibitor Pictilisib (GDC-0941)[1] and selective GluK1 radioligands like[3H]-NF608[2].

Historically, the installation of the urea moiety was achieved by condensing methyl 3-aminothiophene-2-carboxylate with a neat urea melt at 190–200 °C[3]. While conceptually simple, this method suffers from severe drawbacks: the extreme thermal conditions drive the decomposition of urea into isocyanic acid (HNCO) and ammonia gas, leading to pressurized systems, heavy tar formation, and moderate yields.

To circumvent these issues, modern process chemistry employs potassium cyanate (KOCN) in aqueous acetic acid at ambient temperatures[3].

  • Mechanistic Causality: Acetic acid serves a dual purpose as both the solvent and the proton source. It protonates the cyanate anion to generate the active electrophile, isocyanic acid (HNCO), in situ. The mildly acidic environment prevents the premature degradation of HNCO while keeping the weakly nucleophilic 3-amino group of the thiophene sufficiently unprotonated to attack the electrophilic carbon of HNCO. This results in the clean formation of the urea derivative without the need for cryogenic or extreme high-temperature conditions[3].

For highly sensitive substrates where aqueous acid might induce side reactions, an alternative non-aqueous approach utilizes trichloroacetyl isocyanate in tetrahydrofuran (THF), followed by mild ammonolysis[2].

Quantitative Route Comparison

The table below summarizes the causality behind selecting the aqueous cyanate method over legacy or alternative protocols.

Synthetic RouteReagentsOperating TempYieldScalabilityMechanistic Feature
Urea Melt Urea (neat)190–200 °C50–60%PoorThermal decomposition to HNCO
Aqueous Cyanate KOCN, aq. AcOH20–25 °C77–85%ExcellentIn situ acid-catalyzed HNCO generation
Trichloroacetyl Isocyanate 1. Cl3CCONCO, THF2. NH3, MeOH0–25 °C~89%ModerateHighly electrophilic, non-aqueous

Reaction Pathway Visualization

SynthesisPathway SM Methyl 3-aminothiophene- 2-carboxylate Product Methyl 3-[(aminocarbonyl)amino] thiophene-2-carboxylate SM->Product Nucleophilic Addition Reagent KOCN, aq. AcOH (in situ HNCO) Reagent->Product Electrophile Generation Cyclized Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione Product->Cyclized NaOH (aq) Cyclization

Reaction pathway for the synthesis and cyclization of methyl 3-ureidothiophene-2-carboxylate.

Self-Validating Experimental Protocols

Protocol A: The Potassium Cyanate Method (Preferred for Scalability)

Scale: 100 mmol (Adapted from the multikilogram process by )[3]

Materials:

  • Methyl 3-aminothiophene-2-carboxylate: 15.7 g (100 mmol)

  • Potassium cyanate (KOCN): 19.5 g (240 mmol, 2.4 equiv.)

  • Glacial acetic acid (AcOH): 128 mL

  • Deionized water: 138 mL (total)

Step-by-Step Execution:

  • Substrate Dissolution : In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.7 g of methyl 3-aminothiophene-2-carboxylate in 128 mL of glacial acetic acid.

    • Causality: AcOH provides a homogenous reaction mixture and acts as the stoichiometric proton donor for the subsequent cyanate activation.

  • Electrophile Generation : Dissolve 19.5 g of KOCN in 38 mL of deionized water. Add this aqueous solution dropwise to the stirring AcOH mixture over 30 minutes at room temperature (20–25 °C).

    • Validation Cue: A slight exotherm may be observed as HNCO is generated. The mixture will gradually transition from a clear solution to a turbid suspension as the highly insoluble urea product begins to form.

  • Reaction Maturation : Stir the reaction mixture at room temperature for 2 hours.

    • In-Process Control: Analyze an aliquot via TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active, higher Rf) should be completely consumed, replaced by a baseline/low-Rf spot corresponding to the polar urea product.

  • Precipitation and Workup : Once conversion is complete, add 100 mL of deionized water to the flask. Cool the mixture to 10 °C using an ice-water bath and age for an additional 2 hours.

    • Causality: The addition of water drastically reduces the solubility of the urea product in the AcOH matrix, driving quantitative precipitation. Cooling ensures maximum recovery and minimizes the loss of product in the mother liquor.

  • Isolation : Filter the resulting thick slurry under vacuum. Wash the filter cake thoroughly with cold deionized water (3 × 50 mL) to remove residual acetic acid and inorganic salts.

  • Drying : Dry the off-white solid under high vacuum at 40 °C to constant weight.

    • Expected Yield: 77–85% (16.0 - 17.0 g).

Process Note: If the ultimate goal is the cyclized thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the wet filter cake can be directly charged into an aqueous NaOH solution (e.g., 2 M) and stirred to induce base-promoted cyclization, bypassing the drying step entirely[3].

Protocol B: The Trichloroacetyl Isocyanate Method (Alternative for Acid-Sensitive Analogs)

Scale: 10 mmol (Adapted from)[2]

  • Urea Formation : Dissolve methyl 3-aminothiophene-2-carboxylate (1.57 g, 10 mmol) in anhydrous THF (20 mL) under an inert atmosphere. Cool to 0 °C.

  • Reagent Addition : Add trichloroacetyl isocyanate (1.3 mL, 11 mmol) dropwise. Stir for 1 hour at room temperature.

    • Causality: The highly electrophilic isocyanate reacts instantly with the amine. The electron-withdrawing trichloroacetyl group enhances the electrophilicity, ensuring rapid conversion without the need for acid catalysis.

  • Deprotection (Ammonolysis) : Concentrate the mixture in vacuo. Resuspend the crude intermediate in anhydrous methanol (40 mL) and cool to 0 °C. Add 2 M NH₃ in methanol (10 mL, 20 mmol). Stir for 30 minutes at room temperature.

    • Validation Cue: A white solid will rapidly precipitate as the trichloroacetamide byproduct is cleaved, yielding the target methyl 3-ureidothiophene-2-carboxylate.

  • Isolation : Filter the precipitate, wash with cold methanol (3 × 10 mL), and dry under vacuum.

References

  • Tian, Q., Cheng, Z., Yajima, H. M., et al. (2013). "A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate." Organic Process Research & Development, 17(1), 97-107. URL: [Link]

  • Alcaide, A., Marconi, L., Marek, A., et al. (2016). "Synthesis and pharmacological characterization of the selective GluK1 radioligand (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608)." MedChemComm, 7(11), 2136-2144. URL: [Link]

Sources

Application

Application Note: Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate as a Precursor for Thienopyrimidine Synthesis

Introduction & Strategic Rationale Thienopyrimidines, particularly the thieno[3,2- d ]pyrimidine scaffolds, are privileged pharmacophores widely recognized as bioisosteres for quinazolines and purines[1]. They are heavil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Thienopyrimidines, particularly the thieno[3,2- d ]pyrimidine scaffolds, are privileged pharmacophores widely recognized as bioisosteres for quinazolines and purines[1]. They are heavily utilized in the development of kinase inhibitors, antiviral agents, and targeted anticancer therapeutics[2]. The construction of the thieno[3,2- d ]pyrimidine-2,4(1H,3H)-dione core fundamentally relies on the intramolecular cyclization of 3-ureidothiophene-2-carboxylates[3].

This technical guide establishes a robust, self-validating methodology for utilizing methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (the urea derivative of methyl 3-aminothiophene-2-carboxylate) as the primary precursor for ring closure.

Mechanistic Causality & Experimental Design

The transformation of the urea-substituted thiophene ester into a fused pyrimidinedione is driven by nucleophilic acyl substitution[4].

Precursor Selection: The Methyl Ester Advantage

The choice of a methyl ester over an ethyl ester is governed by leaving group kinetics. The methoxide ion (CH 3​ O⁻) is a slightly better leaving group and presents less steric hindrance during the formation of the tetrahedral intermediate compared to ethoxide. This subtle structural choice lowers the activation energy required for the ring-closure step.

Reaction Conditions: Thermal Melt vs. Base-Catalysis

Historically, researchers condensed methyl 3-aminothiophene-2-carboxylate directly with urea at extreme temperatures (180–190 °C)[3],[2]. While this "neat melt" method is atom-economical, the severe thermal stress often degrades sensitive functional groups (e.g., halogens or methoxy groups) on the thiophene ring.

To ensure high fidelity, modern protocols synthesize the urea intermediate first, followed by a mild, base-catalyzed cyclization using Potassium tert-butoxide (t-BuOK) in N,N-Dimethylformamide (DMF)[5]. The t-BuOK deprotonates the terminal urea nitrogen, drastically increasing its nucleophilicity. Simultaneously, the aprotic nature of DMF prevents hydrogen-bonding solvation of the nucleophile, ensuring rapid attack on the C-2 ester carbonyl[5].

SynthesisWorkflow A Methyl 3-aminothiophene- 2-carboxylate C Methyl 3-[(aminocarbonyl)amino] thiophene-2-carboxylate A->C Nucleophilic Addition B Trichloroacetyl Isocyanate & Ammonia B->C Reagent Input D Base Catalysis (t-BuOK / DMF) C->D Activation E Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione D->E Ring Closure & Elimination

Workflow for thieno[3,2-d]pyrimidine-2,4-dione synthesis via urea precursor cyclization.

Mechanism Step1 Deprotonation of Urea NH2 by t-BuOK Step2 Nucleophilic Attack on Ester Carbonyl (C-2) Step1->Step2 Step3 Tetrahedral Intermediate Formation Step2->Step3 Step4 Elimination of Methoxide (CH3O-) Step3->Step4 Step5 Protonation to yield Thienopyrimidine-2,4-dione Step4->Step5

Mechanistic pathway of base-catalyzed intramolecular cyclization and methanol elimination.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for various thienopyrimidine derivatives synthesized from 3-ureidothiophene-2-carboxylate precursors, demonstrating the versatility of the method.

Precursor SubstrateReagents & ConditionsMajor ProductYield (%)Ref.
Methyl 3-aminothiophene-2-carboxylate + Urea180–190 °C, Neat melt, 8 hThieno[3,2- d ]pyrimidine-2,4(1H,3H)-dione70–89%[3],[2]
Methyl 5-bromo-3-ureidothiophene-2-carboxylatet-BuOK, DMF, Room Temp.6-Bromothieno[3,2- d ]pyrimidine-2,4(1H,3H)-dione93%[5]
Methyl 3-(3-(2-chloroethyl)ureido)thiophene-2-carboxylateDioxane, 70 °C, 6 h3-(2-chloroethyl)thieno[3,2- d ]pyrimidine-2,4-dione86%[4]

Detailed Experimental Protocols

Protocol A: Synthesis of the Urea Precursor

Objective : Convert methyl 3-aminothiophene-2-carboxylate to methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate. Causality : Using trichloroacetyl isocyanate followed by ammonolysis avoids the harsh 190 °C urea melt, preserving sensitive ring substituents[5].

Step-by-Step Methodology:

  • Activation : Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Addition : Dropwise add trichloroacetyl isocyanate (1.1 eq) at 0 °C. Rationale: The strong electron-withdrawing trichloroacetyl group makes the isocyanate highly electrophilic, ensuring rapid reaction with the weakly nucleophilic thiophene amine[5].

  • Ammonolysis : After complete conversion (monitored by TLC), remove the solvent in vacuo. Resuspend the crude intermediate in anhydrous methanol and cool to 0 °C. Add 2 M ammonia in methanol (excess). Rationale: Ammonia selectively cleaves the trichloroacetyl group, yielding the free urea precursor without hydrolyzing the methyl ester[5].

  • Isolation : Filter the resulting white precipitate, wash with cold methanol, and dry under vacuum.

Self-Validation Checkpoint:

  • TLC : Confirm the disappearance of the highly fluorescent starting material spot under UV 254 nm.

  • 1 H NMR (DMSO- d6​ ) : Look for the appearance of a broad singlet at ~6.3–6.5 ppm (NH 2​ ) and a downfield singlet at ~10.5 ppm (urea NH), while ensuring the ester -OCH 3​ singlet at ~3.8 ppm remains intact[4].

Protocol B: Base-Catalyzed Cyclization to Thieno[3,2- d ]pyrimidine-2,4(1H,3H)-dione

Objective : Intramolecular cyclization of the urea precursor into the final bicyclic pharmacophore.

Step-by-Step Methodology:

  • Preparation : Suspend methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Deprotonation : Add Potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise at room temperature. Rationale: t-BuOK provides the necessary basicity to deprotonate the urea but is too sterically hindered to act as a competing nucleophile against the ester carbonyl[5].

  • Cyclization : Stir the reaction mixture at room temperature for 2–4 hours. The mixture will often become homogeneous as the soluble potassium salt of the pyrimidinedione forms.

  • Quenching & Precipitation : Pour the mixture into ice-cold water and acidify to pH 3–4 using 1 M HCl. Rationale: Acidification protonates the pyrimidinedione nitrogen, drastically reducing its aqueous solubility and forcing the product to precipitate[5].

  • Purification : Filter the off-white solid, wash thoroughly with distilled water to remove residual DMF and inorganic salts, and dry in a vacuum oven at 60 °C.

Self-Validation Checkpoint:

  • 1 H NMR (DMSO- d6​ ) : The critical validation marker is the complete disappearance of the -OCH 3​ singlet at 3.8 ppm. Two new downfield protons will appear at ~11.2 ppm and ~11.6 ppm, corresponding to the newly formed pyrimidine ring NH protons[5],[2].

  • Mass Spectrometry : Observe the [M-H]⁻ ion corresponding to the exact mass of the cyclized product (loss of 32 Da from the precursor due to methanol elimination)[5].

References

  • Synthesis and pharmacological characterization of the selective GluK1 radioligand... Source: MedChemComm (RSC Publishing) URL:[Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads Source: Molecules (MDPI) URL:[Link]

  • Thienopyrimidine Source: Encyclopedia (MDPI) URL:[Link]

  • Chemistry of Thienopyrimidines and Their Biological Applications Source: Natural Sciences Publishing URL:[Link]

  • SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF Source: Electronic Periodicals Archive & Bibliography (EPA) URL:[Link]

Sources

Method

Comprehensive In Vitro Screening Protocols for Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate Derivatives as Bacterial RNA Polymerase Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction & Mechanistic Rationale The rising prevalence of antimicrobial resistance...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The rising prevalence of antimicrobial resistance (AMR) necessitates the discovery of novel antibiotics that bypass existing resistance mechanisms. Bacterial DNA-dependent RNA polymerase (RNAP) is a highly validated target for broad-spectrum antibacterial therapy. However, the clinical utility of standard RNAP inhibitors, such as rifampicin, is increasingly compromised by mutations within the RNAP active site cleft.

Derivatives of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (commonly referred to as methyl 3-ureidothiophene-2-carboxylates) have emerged as a highly attractive, structurally distinct class of RNAP inhibitors . Unlike rifampicin, these compounds bind to the allosteric "switch region" at the base of the RNAP clamp.

The Causality of Inhibition: During transcription initiation, the RNAP holoenzyme binds to promoter DNA to form a closed promoter complex (RPc). To initiate transcription, the RNAP clamp must undergo a massive conformational change (clamp closure) to melt the DNA and form the transcriptionally active open promoter complex (RPo). Ureidothiophene-2-carboxylates bind competitively to the switch region, sterically blocking this clamp closure and trapping the RNAP in the inactive RPc state .

To effectively screen and optimize this pharmacophore, we must employ a self-validating cascade of biochemical, biophysical, and phenotypic assays.

MOA RNAP Bacterial RNAP Holoenzyme Closed Closed Promoter Complex (RPc) RNAP->Closed Binds DNA Promoter DNA (-10 / -35 elements) DNA->Closed Binds Open Open Promoter Complex (RPo) (Transcription Active) Closed->Open DNA Melting (Clamp Closure) Inhibitor Methyl 3-ureidothiophene- 2-carboxylate Inhibitor->Closed Binds Switch Region Blocks Clamp Closure

Mechanism of Action: Ureidothiophene-2-carboxylates trap RNAP in the closed promoter complex.

The Self-Validating Screening Cascade

As a Senior Application Scientist, I design screening workflows that inherently filter out false positives. A compound might inhibit transcription by intercalating DNA, aggregating, or non-specifically precipitating proteins. To ensure absolute scientific integrity, our workflow utilizes three orthogonal pillars:

  • Biochemical: Abortive transcription assay to isolate the initiation phase.

  • Biophysical: Saturation Transfer Difference (STD) NMR to prove direct, competitive target engagement at the switch region.

  • Phenotypic: Whole-cell MIC assays utilizing an efflux-deficient mutant to decouple target affinity from membrane permeability liabilities.

ScreeningCascade Start Compound Library Methyl 3-ureidothiophene-2-carboxylates Primary Primary Biochemical Screen Abortive Transcription Assay (IC50) Start->Primary High-throughput Secondary Secondary Biophysical Screen STD-NMR Competition Assay Primary->Secondary IC50 < 10 µM Phenotypic Phenotypic Validation MIC Assay (MRSA & E. coli ΔtolC) Secondary->Phenotypic Switch Region Binding Lead Lead Candidate Selection In Vivo Efficacy Models Phenotypic->Lead MIC < 16 µg/mL

Orthogonal screening cascade for validating methyl 3-ureidothiophene-2-carboxylates.

Experimental Protocols

Protocol 1: In Vitro Fluorescent Abortive Transcription Assay

Causality Check: Why use an abortive transcription assay rather than a full-length RNA extension assay? Ureidothiophene-2-carboxylates specifically inhibit the initiation phase of transcription . If a full-length extension assay is used, uninhibited RNAP rapidly transitions into the highly stable elongation complex, which is insensitive to switch-region inhibitors, artificially skewing the IC50 data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Transcription Buffer (40 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100 to prevent compound aggregation).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, add 10 nM E. coli RNAP holoenzyme. Add the methyl 3-ureidothiophene-2-carboxylate derivatives (serial dilutions from 100 µM to 0.1 µM in DMSO; final DMSO < 2%). Incubate at 37°C for 15 minutes.

  • Template Addition: Add 10 nM of linear DNA template containing the lacUV5 promoter. Incubate for 10 minutes to allow RPc formation.

  • Initiation: Initiate the reaction by adding a nucleotide mixture containing 250 µM of the dinucleotide primer ApA and 50 µM of the fluorescently labeled nucleotide γ-AmNS-UTP.

  • Kinetic Readout: Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader. The rate of fluorescence increase is directly proportional to RNAP abortive initiation activity.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Plot % inhibition vs. log[inhibitor] to determine the IC50 using a 4-parameter logistic regression.

Protocol 2: Target Engagement via STD-NMR Competition

Causality Check: Biochemical inhibition does not prove direct binding. STD-NMR detects the transfer of magnetization from a large protein (RNAP) to a transiently binding small molecule. By introducing Myxopyronin A—a known switch-region binder—we can self-validate our assay: if the ureidothiophene STD signal disappears upon Myxopyronin A addition, they compete for the exact same allosteric pocket .

Step-by-Step Methodology:

  • Sample Preparation: Exchange E. coli RNAP core enzyme into deuterated NMR buffer (20 mM sodium phosphate pH 7.4, 150 mM NaCl, in 99.9% D₂O).

  • Complex Formation: Prepare a sample containing 2 µM RNAP and 100 µM of the test compound (50-fold ligand excess is optimal for transient binding detection).

  • NMR Acquisition: Acquire 1D ¹H STD-NMR spectra at 298 K on a 600 MHz spectrometer. Apply selective protein irradiation (ON-resonance) at -1.0 ppm (targeting methyl groups) and OFF-resonance irradiation at 40 ppm.

  • Competition Assay: To the same NMR tube, add 100 µM of Myxopyronin A. Re-acquire the STD-NMR spectra.

  • Validation: A successful switch-region inhibitor will show strong STD signals in step 3, which are subsequently attenuated by >80% in step 4.

Protocol 3: Phenotypic MIC Screening (MRSA & E. coli ΔtolC)

Causality Check: Gram-negative bacteria like E. coli possess the highly efficient AcrAB-TolC efflux pump, which rapidly extrudes ureidothiophene derivatives, masking true target engagement. By screening against an E. coli ΔtolC mutant alongside wild-type MRSA, we isolate the compound's intrinsic antibacterial activity from efflux liabilities .

Step-by-Step Methodology:

  • Inoculum Preparation: Grow Methicillin-resistant S. aureus (MRSA ATCC 43300) and E. coli ΔtolC strains overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute to a final inoculum of 5 × 10⁵ CFU/mL.

  • Compound Plating: Dispense 2-fold serial dilutions of the compounds (from 64 µg/mL to 0.125 µg/mL) into a 96-well clear bottom plate.

  • Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the compound solution. Incubate statically at 37°C for 18 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of compound that completely inhibits visible bacterial growth (confirmed via OD600 measurement).

Representative Data Presentation

To benchmark your internal library, compare your results against the established Structure-Activity Relationship (SAR) profile of the methyl 3-ureidothiophene-2-carboxylate scaffold. The addition of lipophilic, electron-withdrawing groups (e.g., halogenated phenyl rings) at the 5-position of the thiophene core drastically improves RNAP affinity and cellular penetration.

Table 1: Representative Screening Profile of Methyl 3-ureidothiophene-2-carboxylate Derivatives

Compound Modification (R-group at C5)RNAP IC50 (µM)STD-NMR Competition (vs. Myxopyronin)MIC MRSA (µg/mL)MIC E. coli ΔtolC (µg/mL)
Unsubstituted Core 15.2 ± 1.4Yes32>64
5-phenyl 4.5 ± 0.6Yes812.5
5-(4-chlorophenyl) 1.2 ± 0.2Yes26.25
Rifampicin (Control) 0.05 ± 0.01No (Binds Active Site)0.0152

Note: Data reflects typical SAR trends where halogenated phenyl substitutions enhance target engagement at the switch region.

References

  • Binding Mode Characterization of Novel RNA Polymerase Inhibitors Using a Combined Biochemical and NMR Approach. ACS Infectious Diseases, 2014. URL:[Link]

  • Ureidothiophene inhibits interaction of bacterial RNA polymerase with –10 promotor element. Nucleic Acids Research, 2020. URL:[Link]

  • Novel small molecule inhibitors targeting the "switch region" of bacterial RNAP: structure-based optimization of a virtual screening hit. Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

  • Evaluation of Bacterial RNA Polymerase Inhibitors in a Staphylococcus aureus-Based Wound Infection Model in SKH1 Mice. ACS Infectious Diseases, 2020. URL:[Link]

Application

Advanced Application Note: Heterocyclic Library Generation from Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is recognized as a highly privileged pharmacophore. It serves as the core structural motif for numerous kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is recognized as a highly privileged pharmacophore. It serves as the core structural motif for numerous kinase inhibitors, epigenetic modulators, and broad-spectrum antimicrobial agents (1)[1]. The high-throughput synthesis of these diverse libraries relies heavily on a critical, versatile precursor: Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate .

The transformation of this linear thiophene derivative into a functionalized screening library is governed by strict chemical causality, executed through a three-phase cascade:

  • Base-Promoted Intramolecular Cyclization: The starting material features a C2 methyl ester (electrophile) and a C3 urea moiety (nucleophile). Under basic conditions, the terminal nitrogen of the urea is deprotonated, drastically increasing its nucleophilicity. This drives an intramolecular acyl substitution that expels methanol, yielding the thermodynamically stable thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core (2)[2].

  • Vilsmeier-Haack Assisted Deoxychlorination: The resulting dione is chemically inert and must be activated. Treatment with Phosphorus oxychloride (POCl₃) and catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent in situ. This intermediate activates the lactim tautomers of the pyrimidinedione, facilitating the displacement of oxygen by chloride to yield a 2,4-dichloro bis-electrophile (3)[3].

  • Regioselective SNAr Diversification: The 2,4-dichlorothieno[3,2-d]pyrimidine exhibits pronounced differential electrophilicity. The C4 position is highly activated by the adjacent bridgehead nitrogen and the electron-withdrawing nature of the fused thiophene system. This allows for regioselective sequential Nucleophilic Aromatic Substitutions (SNAr), enabling the orthogonal introduction of two distinct pharmacophores (4)[4].

Workflow A Methyl 3-[(aminocarbonyl)amino] thiophene-2-carboxylate B Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione A->B NaOH, EtOH (Intramolecular Cyclization) C 2,4-Dichlorothieno [3,2-d]pyrimidine B->C POCl3, DMF (Deoxychlorination) D C4-Substituted Intermediate C->D R1-NH2, DIPEA, 25°C (Regioselective SNAr) E C2,C4-Disubstituted Library D->E R2-NH2, Heat or Pd-cat (Second SNAr)

Caption: Workflow for thieno[3,2-d]pyrimidine library generation via sequential functionalization.

Self-Validating Experimental Protocols

To ensure high-throughput reliability, the following protocols are designed as self-validating systems , meaning each step contains a physical or analytical checkpoint that confirms success before proceeding to the next stage.

Protocol A: Base-Promoted Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione
  • Reagents: Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (1.0 eq), 10% aqueous NaOH (3.0 eq), Ethanol (0.5 M).

  • Procedure: Suspend the starting material in ethanol and add the NaOH solution. Reflux the mixture for 3 hours. The initial suspension will become a clear solution as the water-soluble sodium salt of the dione is formed. Cool the reaction to 0°C.

  • Causality: The strong base is required to deprotonate the weakly acidic urea nitrogen, pushing the equilibrium toward the cyclized product by forming the stable sodium enolate/lactamate.

  • Self-Validation Checkpoint: Slowly acidify the clear solution with 2M HCl to pH 3. A massive white precipitate must form immediately. Because the neutral dione is highly hydrophobic and insoluble in acidic water (unlike its sodium salt), this precipitation visually guarantees successful cyclization. Filter and dry under a vacuum.

Protocol B: Deoxychlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine
  • Reagents: Thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq), POCl₃ (10.0 eq), DMF (0.1 eq).

  • Procedure: Suspend the dione in POCl₃. Add catalytic DMF dropwise (Caution: Exothermic gas evolution). Heat the mixture at 120°C for 4 hours. Concentrate the mixture under reduced pressure to remove excess POCl₃.

  • Causality: DMF reacts with POCl₃ to form the (chloromethylene)dimethyliminium chloride (Vilsmeier reagent). This intermediate rapidly attacks the hydroxyl groups of the lactim tautomer, converting them into excellent leaving groups that are subsequently displaced by chloride ions.

  • Self-Validation Checkpoint: Pour the concentrated viscous residue dropwise into vigorously stirred ice water. The rapid hydrolysis of residual POCl₃ generates HCl, while the highly hydrophobic 2,4-dichloro product crashes out as a dense, filterable solid. If the product forms an oil, the exothermic quench was too warm, indicating potential hydrolysis back to the dione.

Protocol C: Regioselective SNAr (C4 Position)
  • Reagents: 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq), Primary/Secondary Amine (R1-NH₂, 1.05 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Dichloromethane (0.2 M).

  • Procedure: Dissolve the dichloro core and DIPEA in DCM at room temperature. Add the amine dropwise. Stir for 2 hours at 25°C.

  • Causality: The C4 position is significantly more electron-deficient than C2. Running the reaction at room temperature with exactly 1.05 equivalents of amine ensures strict regiocontrol, preventing over-substitution at the C2 position. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HCl.

  • Self-Validation Checkpoint: Submit an aliquot for LC-MS analysis. The mass spectrum must display a dominant [M+H]⁺ peak with a characteristic 3:1 isotopic ratio (M / M+2). This distinct isotopic signature mathematically validates that exactly one chlorine atom remains on the scaffold, confirming perfect regioselectivity at C4.

Quantitative Data: Regioselectivity & Reaction Metrics

The robust nature of the sequential SNAr strategy allows for the rapid generation of diverse libraries. The table below summarizes the quantitative metrics for introducing various pharmacophores, demonstrating the strict temperature dependence required to overcome the activation energy barrier at the C2 position.

Starting SubstrateReagent (Nucleophile)Reaction TempPosition SubstitutedYield (%)Purity (LC-MS)
2,4-Dichloro coreMorpholine (1.05 eq)25°CC4 92%>98%
2,4-Dichloro coreBenzylamine (1.05 eq)25°CC4 89%>97%
C4-Morpholino coreAniline (2.0 eq)120°C (Microwave)C2 78%>95%
C4-Benzylamino corePiperidine (2.0 eq)100°C (Thermal)C2 81%>96%

Biological Applications: Target Engagement

Derivatives synthesized from Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate have shown profound efficacy as antitumor agents. Specifically, heavily functionalized thieno[3,2-d]pyrimidines act as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2) , the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) (5)[5]. By competitively binding to the EZH2 active site, these heterocyclic library hits prevent the trimethylation of histone H3 at lysine 27 (H3K27me3), thereby reversing the epigenetic silencing of tumor suppressor genes and inducing cancer cell apoptosis.

EZH2_Pathway Lib Thienopyrimidine Derivative EZH2 EZH2 Enzyme (PRC2 Complex) Lib->EZH2 Competitive Inhibition Apop Cancer Cell Apoptosis Lib->Apop Restores Expression H3K27 H3K27 Trimethylation EZH2->H3K27 Catalyzes Gene Tumor Suppressor Silencing H3K27->Gene Epigenetic Repression

Caption: Pharmacological mechanism of thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors.

References

  • Title: SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF Source: European Chemical Bulletin URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine Source: ChemicalBook URL
  • Title: Thienopyrimidine Source: Encyclopedia MDPI URL
  • Title: Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents Source: PubMed URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists seeking to optimize the synthesis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (also referred to as methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists seeking to optimize the synthesis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (also referred to as methyl 3-ureidothiophene-2-carboxylate).

Synthesizing this specific uncyclized urea presents a unique mechanistic challenge: the primary amine on the thiophene ring is weakly nucleophilic due to the electron-withdrawing ester at the ortho position. Furthermore, once the urea is successfully formed, the molecule is highly prone to intramolecular cyclization—attacking the adjacent methyl ester to form a bicyclic thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione[1].

This guide provides field-proven, self-validating protocols to arrest the reaction at the target urea stage, preventing undesired cyclization while maximizing yield.

Pathway Visualization & Mechanistic Strategy

To successfully isolate the uncyclized urea, traditional high-heat fusion methods (e.g., heating with urea at 190 °C) must be abandoned, as they quantitatively drive the reaction to the cyclized dione[1]. Instead, we recommend two mild pathways: the highly efficient Trichloroacetyl Isocyanate (TCAI) Route [2] and the Aqueous Cyanate Route [1].

SynthesisWorkflow Start Methyl 3-aminothiophene- 2-carboxylate TCAI Trichloroacetyl isocyanate (THF, 0°C to RT) Start->TCAI Route A (High Yield) Cyanate KOCN / aq. AcOH (Alternative Route) Start->Cyanate Route B (Direct) Intermediate Methyl 3-(3-trichloroacetylureido) thiophene-2-carboxylate TCAI->Intermediate Ammonia 2M NH3 in MeOH (RT, 30 min) Intermediate->Ammonia Target Methyl 3-ureidothiophene- 2-carboxylate (Target Product) Ammonia->Target Deprotection SideProduct Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione (Over-cyclization) Target->SideProduct Base/Heat (Undesired) Cyanate->Target Mild conditions Cyanate->SideProduct Excess heat/time

Figure 1: Reaction pathways for Methyl 3-ureidothiophene-2-carboxylate synthesis and side reactions.

Quantitative Route Comparison

The following table summarizes the operational parameters and expected outcomes for the available synthetic routes.

ParameterRoute A: TCAI / NH₃ Ammonolysis[2]Route B: KOCN / Aqueous AcOH[1]Traditional Urea Fusion[1]
Overall Yield 85% – 90%60% – 77%0% (Target is bypassed)
Reaction Temperature 0 °C to 25 °C10 °C to 25 °C190 °C
Reaction Time 2 h (Step 1) + 0.5 h (Step 2)4 – 6 h2 h
Risk of Cyclization Very Low Moderate Absolute (Yields Dione)
Reagent Handling Requires inert atmosphere for TCAIBenchtop compatibleBenchtop compatible

Step-by-Step Experimental Protocols

Protocol A: The Trichloroacetyl Isocyanate (TCAI) Route (Recommended)

This two-step sequence is the most reliable method for isolating the uncyclized urea. TCAI is exceptionally electrophilic, overcoming the poor nucleophilicity of the thiophene amine without the need for heat.

Step 1: N-Protection (Formation of Trichloroacetyl Urea)

  • Preparation: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add trichloroacetyl isocyanate (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. Self-Validation: TLC (Hexanes/EtOAc) should show complete consumption of the starting amine.

  • Isolation: Concentrate the mixture under reduced pressure to yield the intermediate methyl 3-(3-trichloroacetylureido)thiophene-2-carboxylate as a solid[2].

Step 2: Deprotection (Ammonolysis)

  • Preparation: Suspend the intermediate from Step 1 in anhydrous methanol and cool to 0 °C.

  • Cleavage: Add a 2 M solution of ammonia in methanol (2.0 to 3.0 eq).

  • Reaction: Stir at room temperature for 30 minutes. Self-Validation: During this time, the target urea will precipitate out of the solution as a white solid[2].

  • Isolation: Filter the precipitate and wash thoroughly with cold methanol to remove the trichloroacetamide byproduct. Dry under vacuum.

Protocol B: The Potassium Cyanate Route

This route generates isocyanic acid (HNCO) in situ. It is a viable single-step alternative but requires strict temperature control to prevent the newly formed urea from attacking the adjacent ester.

  • Preparation: Suspend methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a mixture of acetic acid and water (approx. 3:1 ratio)[1].

  • Addition: Prepare a concentrated aqueous solution of potassium cyanate (KOCN, 2.4 eq). Add this solution dropwise to the reaction mixture over 2 hours at room temperature.

  • Reaction: Age the reaction at room temperature for an additional 2 hours. Do not apply heat.

  • Isolation: Add additional water to force precipitation, then cool the slurry to 10 °C and stir for 2 hours. Filter the resulting solid and wash with cold water[1].

Troubleshooting & FAQs

Q: My product is heavily contaminated with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. How do I prevent this? A: This indicates over-cyclization. The ester at the C2 position is an excellent leaving group under basic conditions or high heat. If you are using Route B, ensure the reaction temperature never exceeds 25 °C. Do not attempt to neutralize the acetic acid with strong bases (like NaOH or KOH) during workup, as this will immediately trigger cyclization[1].

Q: Why use Trichloroacetyl Isocyanate (TCAI) instead of Triphosgene or CDI? A: While triphosgene is excellent for forming substituted ureas when a secondary amine is subsequently added[3], synthesizing a primary urea (an unsubstituted aminocarbonylamino group) using triphosgene requires the addition of ammonia gas. This often leads to symmetric urea byproducts or dimerization. TCAI acts as a highly controlled ammonia surrogate that adds cleanly in a 1:1 ratio. The trichloroacetyl group is then easily cleaved by methanolic ammonia without generating water or requiring heat[2].

Q: The reaction with potassium cyanate (Route B) is stalling at 50% conversion. How can I drive it to completion? A: Isocyanic acid (HNCO) generated in Route B is volatile and can also hydrolyze in water. If the reaction stalls, it is likely that the active HNCO has been depleted. You can drive the reaction to completion by adding an additional 1.0 eq of KOCN in water. Ensure the medium remains mildly acidic (pH ~4-5 via acetic acid) to continuously protonate the cyanate anion[1].

Q: How do I remove the trichloroacetamide byproduct in Route A? A: Trichloroacetamide is highly soluble in methanol, whereas your target product (methyl 3-ureidothiophene-2-carboxylate) has poor solubility in cold methanol. The 30-minute methanolic ammonia cleavage step naturally separates the two; the target product precipitates out, leaving the byproduct in the mother liquor[2]. A simple filtration and cold methanol wash is sufficient for high purity.

References

[1] A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate | Organic Process Research & Development - ACS Publications. URL:

[3] Structure-Guided Optimization of Small-Molecule Folate Uptake Inhibitors Targeting the Energy-Coupling Factor Transporters | PMC. URL:

[2] Synthesis and pharmacological characterization of the selective GluK1 radioligand (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid | MedChemComm (RSC Publishing). URL:

Sources

Optimization

Overcoming solubility issues of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate in DMSO and aqueous media

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the formulation of thiophene-urea derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the formulation of thiophene-urea derivatives. Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (CAS: 51322-68-0) presents a classic "brick dust" formulation challenge.

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry driving these solubility issues and provide field-proven, self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Part 1: Deconstructing the Solubility Barrier

Q: Why is this compound so difficult to dissolve, even in standard organic solvents?

The Causality: The difficulty stems from the compound's dual-natured molecular structure. It features a hydrophobic thiophene-2-carboxylate core linked to a urea moiety (the 3-[(aminocarbonyl)amino] group). Urea groups are notorious for acting as both strong double hydrogen-bond donors and acceptors. This allows the molecules to form highly ordered, tightly packed intermolecular hydrogen-bond networks, resulting in an exceptionally high crystal lattice energy.

When you attempt to dissolve this compound, the solvent must possess enough thermodynamic affinity to break these urea-urea interactions. Studies on urea derivatives demonstrate that strong nonstoichiometric molecular aggregation is driven by these networks, which inherently resist solvation in pure water or weak organic solvents . Furthermore, the hydrophobic thiophene ring actively repels polar protic solvents, compounding the insolubility .

Part 2: Mastering DMSO Stock Preparation

Q: How do I prepare a stable, high-concentration stock solution in DMSO without leaving micro-particulates?

The Causality: Dimethyl sulfoxide (DMSO) is a potent hydrogen-bond acceptor. The highly polarized oxygen atom in DMSO effectively competes with the carbonyl oxygen of the urea group, disrupting the intermolecular H-bonds and solvating the monomeric compound . However, because the initial kinetic barrier (lattice energy) is so high, simple vortexing is rarely sufficient. Thermal and mechanical energy must be applied to accelerate the disruption of the crystal lattice.

Self-Validating Protocol: 50 mM DMSO Stock Preparation

  • Weighing: Accurately weigh the desired amount of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate into a glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 50 mM concentration. Do not use older DMSO stocks, as DMSO is hygroscopic; absorbed water will immediately trigger aggregation.

  • Mechanical Disruption: Vortex vigorously for 60 seconds to disperse the powder.

  • Thermal Cavitation: Place the vial in a heated ultrasonic water bath at 37°C for 15 minutes. The combination of thermal energy and ultrasonic cavitation is required to fully break the urea-urea hydrogen bonds.

  • Validation Step (Crucial): Centrifuge the vial at 10,000 × g for 5 minutes. Inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, the compound is not fully dissolved. Repeat step 4 until no pellet forms upon centrifugation.

Workflow A Weigh Compound (CAS: 51322-68-0) B Add 100% Anhydrous DMSO A->B C Vortex & Sonicate (37°C, 15 min) B->C D Clear DMSO Stock (e.g., 50 mM) C->D E Pre-mix with Surfactant (e.g., Tween-80 / PEG400) D->E Step 1: Coat F Slowly add to Aqueous Buffer (Continuous Vortexing) E->F Step 2: Dilute G Stable Working Solution (<1% DMSO) F->G Finalize

Workflow for formulating stable aqueous solutions from DMSO stocks.

Part 3: Preventing Aqueous "Crash Out"

Q: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

The Causality: This is a classic solvent-shift precipitation. When the DMSO stock is introduced into an aqueous buffer, the local concentration of DMSO drops rapidly. Water is a poor hydrogen-bond acceptor for this specific urea motif and actively repels the hydrophobic thiophene core. Driven by the hydrophobic effect, the molecules aggregate, and the urea groups rapidly re-establish their crystalline hydrogen bonds, causing the drug to "crash out."

The Solution: Direct dilution will always fail. You must use a "step-down" formulation approach employing hydrotropes or non-ionic surfactants. Excipients like PEG400 and Tween-80 coat the hydrophobic thiophene core and sterically hinder the urea groups from interacting with one another, creating a stable micro-emulsion or micellar solution .

Self-Validating Protocol: Aqueous Formulation (Step-Down Method)

  • Prepare Intermediate Vehicle: In a separate tube, prepare a mixture of 10% PEG400 and 1% Tween-80 in your target aqueous buffer (e.g., PBS pH 7.4).

  • Pre-mixing (The "Coat" Step): Pipette the required volume of your 50 mM DMSO stock directly into a small aliquot of pure PEG400/Tween-80 mixture (before adding the bulk water). Vortex immediately. This coats the monomers before they encounter the bulk aqueous environment.

  • Aqueous Dilution: Slowly add the remaining aqueous buffer dropwise to the mixture while continuously vortexing.

  • Validation Step: Transfer 1 mL of the final formulation to a microcentrifuge tube and spin at 10,000 × g for 10 minutes. A lack of precipitation confirms a successful, stable micellar suspension. For absolute certainty, measure the UV-Vis absorbance of the supernatant to verify the concentration matches your theoretical yield.

Mechanism A Aggregated Compound (Urea H-bonds) B DMSO Solvation A->B Disrupts H-bonds C Free Monomers B->C D Aqueous Buffer C->D Direct Dilution F Hydrotrope / Surfactant C->F Add Excipients E Precipitate (Crash out) D->E Hydrophobic effect G Micellar / Complexed Solution D->G Stabilized F->D

Mechanistic pathway of compound aggregation, DMSO solvation, and stabilization.

Part 4: Quantitative Solubility Data

To assist with your experimental design, below is a synthesized solubility profile based on the physicochemical properties of thiophene-urea derivatives under various solvent conditions.

Solvent SystemTemp (°C)Estimated Max SolubilityObservational Notes & Causality
Deionized Water 25< 0.1 mg/mLHighly insoluble; strong crystal lattice resistance and hydrophobic repulsion.
100% DMSO 25~ 25 mg/mLSlow dissolution kinetics; requires extended agitation to break H-bonds.
100% DMSO 37> 50 mg/mLOptimal stock condition; thermal energy efficiently disrupts urea dimerization.
PBS (pH 7.4) + 1% DMSO 25< 0.5 mg/mLRapid precipitation ("crashing out") upon direct dilution due to solvent shift.
PBS + 10% PEG400 + 1% Tween-80 252.0 - 5.0 mg/mLStable micro-emulsion suitable for biological assays; steric hindrance prevents aggregation.

References

  • Cui, Y. (2013). "Hydrotropic solubilization by urea derivatives: A Molecular dynamics simulation study." Journal of Pharmaceutics. URL:[Link]

  • Su, B.-M., & Zhang, Z. C. (2004). "Structural Elucidation of Thiophene Interaction with Ionic Liquids by Multinuclear NMR Spectroscopy." Journal of Physical Chemistry B. URL:[Link]

  • Wulf, A., et al. (2018). "Hydrogen-Bonding Interactions in Pyridinium-Based Ionic Liquids and Dimethyl Sulfoxide Binary Systems: A Combined Experimental and Computational Study." ACS Omega. URL:[Link]

  • Kazi, M.R., et al. (2022). "Review: Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Drugs." Journal of Drug Delivery and Therapeutics. URL:[Link]

Troubleshooting

Minimizing side products during Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate cyclization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the base-catalyzed cyclization of Methyl 3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the base-catalyzed cyclization of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (also known as methyl 3-ureidothiophene-2-carboxylate) into Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [1].

This transformation is a critical ring-closing step in the synthesis of various kinase inhibitors and anticancer agents[2]. However, the polyfunctional nature of the starting material makes it highly susceptible to divergent side reactions if the thermodynamic and kinetic conditions are not strictly controlled[3].

Mechanistic Overview & Reaction Pathways

To minimize impurities, we must first understand the causality of the side reactions. The desired pathway requires the deprotonation of the urea nitrogen, followed by an intramolecular nucleophilic attack on the ester carbonyl, expelling methanol. Deviations in solvent choice, base strength, or moisture content will activate competing pathways.

G SM Methyl 3-ureidothiophene- 2-carboxylate (SM) Int N-Deprotonated Intermediate SM->Int Alkoxide Base (e.g., NaOMe) SP1 3-Ureidothiophene- 2-carboxylic acid (Hydrolysis) SM->SP1 Aqueous Base / OH⁻ SP2 Methyl 3-aminothiophene- 2-carboxylate (Urea Cleavage) SM->SP2 Excess Heat / Strong Base SP3 Ethyl 3-ureidothiophene- 2-carboxylate (Transesterification) SM->SP3 EtOH Solvent Prod Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione (Target) Int->Prod Cyclization (- MeOH)

Mechanistic pathways of thienopyrimidine cyclization and competing side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for a carboxylic acid (m/z 187[M+H]+) instead of the cyclized product. What is causing this? A1: You are observing competitive ester hydrolysis. If you use potassium hydroxide (KOH) or sodium hydroxide (NaOH), or if your solvent contains water, the hard hydroxide nucleophile preferentially attacks the hard ester carbonyl carbon rather than acting solely as a base to deprotonate the urea nitrogen. Correction: Switch to strictly anhydrous conditions using an alkoxide base (e.g., Sodium Methoxide)[3].

Q2: I am seeing a product with a +14 Da mass difference relative to my starting material. Is this an impurity in my reagents? A2: No, this is a transesterification side product. You likely used ethanol (EtOH) and sodium ethoxide (NaOEt) as your solvent/base system with a methyl ester starting material. Alkoxide exchange at the ester carbonyl is an equilibrium process; the excess ethanol drives the formation of the ethyl ester. Correction: Always match your alkoxide base and solvent to the leaving group of your ester. For a methyl ester, use NaOMe in Methanol (MeOH).

Q3: I am recovering the starting 3-aminothiophene derivative (m/z 158 [M+H]+). Is the reaction going backward? A3: Yes, you are experiencing base-catalyzed cleavage of the urea group. Prolonged heating at high reflux temperatures (>80 °C) or using excessive equivalents of a strong base can cause nucleophilic attack at the urea carbonyl, expelling the amine and forming a carbamate intermediate that degrades back to the aminothiophene. Correction: Strictly monitor reaction time (do not exceed 3-4 hours) and lower the reflux temperature to 65 °C.

Quantitative Reaction Optimization Data

The following table synthesizes the causality between reaction conditions and the distribution of the target product versus side products.

Base / Solvent SystemTemp (°C)Time (h)Target Yield (%)Ester Hydrolysis (%)Urea Cleavage (%)Transesterification (%)
KOH / EtOH (aq)805.045%35% 15%5%
NaOEt / EtOH (dry)784.060%<5%5%25%
t-BuOK / THF (dry)606.075%<1%10% <1%
NaOMe / MeOH (dry) 65 3.0 92% <2% <2% <1%

Optimized Self-Validating Protocol (SOP)

To ensure high fidelity and reproducibility, utilize the following self-validating methodology for the cyclization of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate.

Phase 1: Anhydrous Preparation
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolve 10.0 g (50.0 mmol) of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate in 100 mL of strictly anhydrous Methanol (MeOH). Causality: Excluding water prevents the formation of 3-ureidothiophene-2-carboxylic acid.

Phase 2: Base Addition & Cyclization
  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dropwise, add 16.2 mL of Sodium Methoxide (NaOMe) solution (25 wt% in MeOH, ~75.0 mmol, 1.5 eq). Causality: Matching the methoxide base to the methyl ester completely eliminates the transesterification pathway.

  • Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for exactly 3 hours.

Phase 3: In-Process Control (IPC) & Validation
  • Self-Validation Step: At t = 2.5 hours, withdraw a 50 µL aliquot and quench it in 1 mL of 0.1% TFA in Acetonitrile/Water. Analyze via LC-MS.

  • Pass Criteria: The reaction is validated to proceed to the next step only when the peak for the starting material (m/z 201[M+H]+) is <1% relative to the target Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione peak (m/z 169 [M+H]+)[1].

Phase 4: Quench & Isolation
  • Cool the validated reaction mixture to 10 °C.

  • Slowly adjust the pH of the mixture to 5.0–5.5 using 1M aqueous HCl. Causality: The target pyrimidinedione is highly soluble in basic conditions due to N-deprotonation. Neutralizing the mixture forces the quantitative precipitation of the neutral heterocycle[2].

  • Filter the resulting off-white slurry under vacuum, wash the filter cake with 50 mL of ice-cold deionized water to remove inorganic salts, and dry in a vacuum oven at 50 °C for 12 hours.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central (PMC). Available at:[Link]

  • Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - Compound Summary. PubChem - NIH. Available at: [Link]

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. ACS Publications. Available at:[Link]

Sources

Optimization

Troubleshooting low conversion rates for Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate cross-coupling

Welcome to the technical support center for troubleshooting cross-coupling reactions involving Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific and complex substrate. Our goal is to provide in-depth, field-proven insights to help you overcome low conversion rates and other common experimental hurdles.

The unique structure of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The combination of an electron-withdrawing ester at the C2 position, a potentially coordinating urea moiety at the C3 position, and the inherent sulfur atom of the thiophene ring requires careful optimization of reaction conditions. The electron-deficient nature of the thiophene ring can make the initial oxidative addition step of the catalytic cycle sluggish.[1] Furthermore, the sulfur atom and the urea group can interact with the palladium catalyst, leading to poisoning or inhibition.[2][3]

This guide is structured into a troubleshooting Q&A section to address specific problems, followed by a broader FAQ section for general guidance, and detailed starting protocols.

Troubleshooting Guide: Addressing Low Conversion Rates

This section is formatted to help you diagnose and solve problems based on your experimental observations.

Q1: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?

This is the most common issue and can stem from several sources, primarily related to catalyst deactivation or inhibition.

Possible Cause 1: Catalyst Poisoning by Thiophene Sulfur The sulfur atom in the thiophene ring can irreversibly bind to the palladium catalyst, forming inactive palladium sulfides.[3][4] This is a well-documented mechanism of catalyst deactivation in reactions involving sulfur-containing compounds.[2][5]

  • Solution: Employ Robust Ligand Systems.

    • Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[6][7] These ligands stabilize the palladium center and promote a faster rate of reductive elimination, which can outcompete the rate of catalyst poisoning.[8] They are designed to create a sterically hindered and electronically rich environment around the metal, which can limit the access of the sulfur atom to the palladium center.

Possible Cause 2: Catalyst Inhibition by the Urea Moiety The urea functional group contains Lewis basic nitrogen and oxygen atoms that can coordinate to the palladium center. This coordination can occupy active sites and inhibit the catalytic cycle, effectively sequestering the catalyst.[9][10]

  • Solution: Ligand and Temperature Optimization.

    • As with sulfur poisoning, highly active Buchwald-type ligands can be effective.[8] Their strong coordination to the palladium may prevent the urea group from binding as strongly.

    • Gently increasing the reaction temperature might disfavor the (likely reversible) coordination of the urea group, but this must be balanced against the risk of other side reactions. A temperature screen from 80 °C to 110 °C is recommended.

Possible Cause 3: Inefficient Oxidative Addition Your starting material is a halo-thiophene, and the first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6] The electron-withdrawing ester group at C2 deactivates the thiophene ring, making this step inherently slow.[1]

  • Solution: Use a Highly Active Catalyst System.

    • Ensure you are using a pre-formed Pd(0) source or a precatalyst that readily generates the active Pd(0) species. Modern palladacycle precatalysts (e.g., G3 or G4-type XPhos Palladacycles) are often superior as they form the active catalyst rapidly and consistently.[11]

    • If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient ratio (typically 1:1 to 1:2 Pd:Ligand) to facilitate the reduction to Pd(0).[12]

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Sol1 -> Action1 [style=dashed]; Sol2 -> Action2 [style=dashed]; Sol3 -> Action3 [style=dashed]; } ` Caption: Troubleshooting Decision Tree for Low Conversion.

Q2: I'm seeing significant byproduct formation. How do I identify and suppress these side reactions?

Byproduct formation indicates that while your catalyst is active, undesired reaction pathways are competing with your desired cross-coupling.

Side Reaction 1: Protodeboronation (Suzuki-Miyaura Coupling) This is the cleavage of the C-B bond of your boronic acid, which is replaced by a proton from the solvent or trace water.[13] It is a very common side reaction with heteroaryl boronic acids, especially thiophenes, which are known to be unstable.[14][15] This consumes your coupling partner, leading to low yields.

  • Identification: Look for the corresponding non-boronated arene/heteroarene from your boronic acid coupling partner via GC-MS or LC-MS.

  • Solutions:

    • Use a Milder Base: Strong bases (NaOH, KOH) and high pH accelerate protodeboronation.[14] Switch to milder inorganic bases like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). Potassium fluoride (KF) can also be effective.[1][14]

    • Lower the Temperature: High temperatures increase the rate of protodeboronation.[14] Using a highly active catalyst system often allows for lower reaction temperatures (e.g., 60-80 °C).

    • Use a More Stable Boron Reagent: Switch from the free boronic acid to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[15] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[13]

Side Reaction 2: Dehalogenation This is the replacement of the halogen on your thiophene starting material with a hydrogen atom. This can be promoted by unstable palladium-hydride species or excess water.[1][6]

  • Identification: Look for the mass of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate in your reaction mixture.

  • Solutions:

    • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can lead to catalyst decomposition pathways that favor dehalogenation.[16]

    • Control Water Content: While some water is often necessary for Suzuki couplings to facilitate transmetalation, excess water can promote dehalogenation.[1] If using a biphasic system (e.g., dioxane/water), try reducing the proportion of water.

Side Reaction 3: Ester Hydrolysis The methyl ester is susceptible to cleavage under basic conditions, especially with strong aqueous bases like NaOH or KOH at elevated temperatures.[1]

  • Identification: Look for the mass of the corresponding carboxylic acid via LC-MS.

  • Solutions:

    • Avoid Strong Aqueous Bases: As with protodeboronation, using milder bases like K₃PO₄, Cs₂CO₃, or KF is highly recommended.[1][7]

    • Minimize Water: Using a less aqueous solvent system can help. For example, THF with a minimal amount of water or anhydrous conditions with a base like KF.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?

For a challenging substrate like this, starting with a robust, well-established catalyst system is crucial. Avoid older catalysts like Pd(PPh₃)₄, which are often ineffective for electron-deficient heteroaryl halides.[1]

ParameterRecommended Starting ConditionRationale & Key Considerations
Catalyst XPhos G3 Palladacycle (1-3 mol%)Highly active, air-stable precatalyst that rapidly generates the active Pd(0) species. Excellent for challenging couplings.[11]
Ligand XPhos (or SPhos)Bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination, mitigating catalyst poisoning.[8]
Base K₃PO₄ (2-3 equivalents)Mild, effective base that minimizes protodeboronation and ester hydrolysis.[7][14] Ensure it is finely powdered.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or THFGood solvents for Suzuki couplings. The water amount may need optimization to balance transmetalation and side reactions.[17]
Temperature 80 - 100 °CA good starting range. Lower temperatures may be possible with highly active catalysts.
Boron Reagent Arylboronic acid pinacol esterOffers greater stability against protodeboronation compared to the free boronic acid.[15][18]
Q2: What are the recommended starting conditions for a Buchwald-Hartwig amination?

The amination reaction is also highly dependent on the choice of ligand and base. The N-H bonds of the urea can complicate the reaction, making base selection critical.

ParameterRecommended Starting ConditionRationale & Key Considerations
Catalyst tBuXPhos G3 Palladacycle (1-3 mol%)An excellent, general-purpose precatalyst for C-N bond formation.[11]
Ligand tBuXPhos (or BrettPhos for primary amines)Bulky dialkylbiaryl phosphine ligands are often superior for aminations.[16][19]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are required. K₂CO₃ is often too weak. Avoid LiOt-Bu if ester hydrolysis is a concern.
Solvent Toluene or 1,4-DioxaneStandard solvents for Buchwald-Hartwig amination. Ensure they are anhydrous.[19]
Temperature 100 - 110 °CAminations often require slightly higher temperatures than Suzuki couplings.

Catalytic_Cycle

General Experimental Protocols

Safety Precaution: Always handle palladium catalysts and phosphine ligands in an inert atmosphere (glovebox or Schlenk line) as they can be air-sensitive. Solvents must be thoroughly degassed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add Methyl 3-[(aminocarbonyl)amino]halothiophene-2-carboxylate (1.0 eq.), the arylboronic acid pinacol ester (1.2-1.5 eq.), and finely powdered K₃PO₄ (2.5 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 5:1 ratio, to make a 0.1 M solution with respect to the limiting reagent).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos G3 Palladacycle, 2 mol%).

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the product.[14]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add Methyl 3-[(aminocarbonyl)amino]halothiophene-2-carboxylate (1.0 eq.), the amine coupling partner (1.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst & Solvent Addition: In a glovebox, add the palladium precatalyst (e.g., tBuXPhos G3 Palladacycle, 2 mol%). Add anhydrous, degassed toluene (to make a 0.1 M solution).

  • Reaction Execution: Seal the vessel tightly and heat the mixture in a pre-heated oil bath to 100-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

References

  • Poisoning and deactivation of palladium c
  • Catalyst Poisoning: Palladium & Pl
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. (n.d.). Benchchem.
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. (n.d.). Benchchem.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Protodeboron
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025, December 15). RSC Discovery.
  • Molander, G. A., & Biolatto, B. (2003).
  • Technical Support Center: Overcoming the Low Reactivity of Methyl Thiophene-2-carboxyl
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2025, November 11). Beilstein Journals.
  • Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. (n.d.). Benchchem.
  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit.
  • Palladium-catalyzed decarbonylative C–N coupling to convert arylcarbamoyl chlorides to urea derivatives. (2020, July 20).
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde. (n.d.). Benchchem.
  • Mechanistic Study of Pd/Ag Dual-Catalyzed Cross-Dehydrogenative Coupling of Perfluoroarenes with Thiophenes. (2020, February 26).
  • Design and Synthesis of Dialkylarylphosphine Urea Ligands and their Application in Palladium-Catalyzed Cross-Coupling Reactions. (2024, April 15). PubMed.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2025, August 6).
  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbon
  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2019, July 18).
  • How can I solve my problem with Suzuki coupling?. (2014, December 23).
  • Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes. (n.d.). Benchchem.
  • Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: a practical synthesis of unsymmetrical ureas. Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI.
  • Carrow, B. P., & Hartwig, J. F. (2011). "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of Connecticut.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Pd-catalyzed oxidative cross-coupling between two electron rich heteroarenes. (n.d.). Chemical Science (RSC Publishing).
  • Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions. (n.d.). American Chemical Society.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in W
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
  • Thiophene Metallation and Cross-Coupling Chemistry. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate vs ethyl 2-amino-4-methylthiophene-3-carboxylate reactivity

A Senior Application Scientist's In-depth Analysis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and Ethyl 2-amino-4-methylthiophene-3-carboxylate In the landscape of heterocyclic chemistry, substituted thiop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and Ethyl 2-amino-4-methylthiophene-3-carboxylate

In the landscape of heterocyclic chemistry, substituted thiophenes are indispensable building blocks for the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] Their utility stems from the diverse reactivity profiles that can be finely tuned by the nature and position of substituents on the thiophene ring. This guide provides a detailed comparative analysis of the reactivity of two key thiophene derivatives: Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and Ethyl 2-amino-4-methylthiophene-3-carboxylate . This document is intended for researchers, scientists, and drug development professionals, offering insights into the chemical behavior of these molecules to inform synthetic strategy and experimental design.

Molecular Structures and Electronic Properties: A Tale of Two Substituents

The reactivity of an aromatic or heteroaromatic ring is fundamentally governed by the electronic effects of its substituents. The two molecules under consideration present a fascinating contrast in this regard.

Ethyl 2-amino-4-methylthiophene-3-carboxylate is a classic example of a highly activated thiophene system. The amino group at the C2 position is a powerful electron-donating group through resonance, significantly increasing the electron density of the thiophene ring. This heightened nucleophilicity makes the ring susceptible to electrophilic attack. The ethyl carboxylate at C3 and the methyl group at C4 also contribute to the overall electronic landscape, though their influence is less pronounced than the amino group.

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate , on the other hand, features a ureido group at the C3 position. The ureido group possesses a more complex electronic character. While the nitrogen atom adjacent to the ring can donate electron density via resonance, the adjacent carbonyl group is strongly electron-withdrawing. This internal push-pull system modulates the overall electron-donating capacity of the ureido substituent. The methyl carboxylate at the C2 position is an electron-withdrawing group, further influencing the ring's reactivity.

A summary of the key structural and electronic features is presented below:

FeatureMethyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylateEthyl 2-amino-4-methylthiophene-3-carboxylate
Activating/Deactivating Group Ureido (moderately activating/complex)Amino (strongly activating)
Position of Activating Group C3C2
Electron Withdrawing Group Methyl Carboxylate (C2), Carbonyl in ureidoEthyl Carboxylate (C3)
Predicted Ring Nucleophilicity ModerateHigh

Comparative Reactivity: A Deeper Dive

The differing electronic landscapes of these two molecules translate into distinct reactivity patterns.

Reactivity of Ethyl 2-amino-4-methylthiophene-3-carboxylate

The potent electron-donating amino group at the C2 position dictates the reactivity of this molecule.

  • Electrophilic Aromatic Substitution: The thiophene ring is highly activated towards electrophilic substitution. The primary sites of attack are the positions ortho and para to the strongly activating amino group. Given the substitution pattern, the C5 position is the most likely site for electrophilic attack.

  • Reactions of the Amino Group: The amino group itself is a strong nucleophile and readily participates in a variety of reactions.

    • Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides.[3]

    • Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid. These diazonium salts are versatile intermediates that can be used to introduce a variety of functional groups onto the thiophene ring through Sandmeyer-type reactions.[4][5]

    • Schiff Base Formation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines).[1]

    • Cyclization Reactions: The juxtaposition of the amino and carboxylate groups makes this molecule an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, through condensation reactions with various electrophiles.[3][6]

Reactivity of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

The reactivity of this molecule is more nuanced due to the presence of the ureido and carboxylate groups.

  • Intramolecular Cyclization: A key reaction of this system is intramolecular cyclization. Under basic conditions, the nitrogen of the ureido group can attack the carbonyl carbon of the ester, leading to the formation of thieno[3,2-d]pyrimidine-2,4-diones. The outcome of the reaction (hydrolysis vs. cyclization) can be influenced by the steric hindrance of substituents on the ureido group.[7]

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. However, this reaction is often in competition with intramolecular cyclization.[7]

  • Reactivity of the Ureido Group: The ureido group itself can participate in reactions. The terminal amino group can be acylated or can react with electrophiles, although its nucleophilicity is lower than that of a simple amino group due to the adjacent carbonyl.

  • Electrophilic Aromatic Substitution: The ureido group is generally considered an ortho-, para-directing and activating group, though less so than a simple amino group. Therefore, electrophilic substitution on the thiophene ring is expected to be less facile than in the case of the 2-aminothiophene derivative. The likely position for electrophilic attack would be C5.

Experimental Data and Protocols

To provide a practical context for the discussed reactivity, detailed experimental protocols for key transformations are provided below.

Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via the Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis for highly substituted 2-aminothiophenes.[8][9]

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetone (0.5 mmol), ethyl cyanoacetate (0.5 mmol), and elemental sulfur (0.5 mmol).

  • Add absolute ethanol (4 mL) to the flask.

  • To this stirred mixture, add diethylamine (0.5 mmol) in absolute ethanol (2 mL) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction mixture with ice-cold water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to afford the pure product.[10]

Diagram of the Gewald Reaction Workflow:

Gewald Reaction Workflow Reactants Acetone, Ethyl Cyanoacetate, Sulfur, Diethylamine, Ethanol Reaction Stir at 50°C for 3h Reactants->Reaction Workup Quench with water, Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Purification->Product Ureido Formation cluster_reactants Reactants Aminothiophene Methyl 3-aminothiophene- 2-carboxylate Reaction Addition Reaction (Base, Solvent) Aminothiophene->Reaction Isocyanate Trimethylsilyl Isocyanate Isocyanate->Reaction Product Methyl 3-[(aminocarbonyl)amino]- thiophene-2-carboxylate Reaction->Product

Sources

Comparative

HPLC Method Validation for Testing Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate Purity: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic intermediates. Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic intermediates. Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (CAS: 51322-68-0)—also known as methyl 3-ureidothiophene-2-carboxylate[1]—is a critical building block in the synthesis of thienopyrimidine derivatives, which are widely utilized in novel herbicides and pharmaceutical active ingredients[2].

Accurate purity determination of this compound is challenging. The molecule possesses a thiophene ring (an electron-rich π-system), a methyl ester, and a urea moiety (a strong hydrogen bond donor and acceptor). When assessing its purity, the analytical method must reliably separate the active compound from closely related structural isomers, unreacted precursors (e.g., methyl 3-aminothiophene-2-carboxylate), and degradation products.

In this guide, we objectively compare the performance of traditional C18 stationary phases against Biphenyl phases for this specific application. Furthermore, we provide a comprehensive, self-validating protocol compliant with the latest [3].

The Analytical Challenge & Stationary Phase Selection

Expertise & Causality in Method Development

For decades, the C18 column has been the default starting point for reversed-phase liquid chromatography (RPLC). However, C18 columns rely predominantly on dispersive, hydrophobic (van der Waals) interactions[4]. For polar, planar, and aromatic compounds like our target thiophene derivative, C18 often yields poor retention and inadequate selectivity (α) between closely eluting impurities[5].

Biphenyl stationary phases offer a powerful alternative through a mixed-mode retention mechanism[4]. In addition to hydrophobic interactions, the biphenyl ligands provide strong π-π interactions with the thiophene ring[5]. Furthermore, the biphenyl phase exhibits a high degree of hydrogen-bonding capacity and dipole-dipole interactions[6]. Because the urea group in our target compound is electron-withdrawing relative to the amine group in its precursor, it alters the π-electron density of the thiophene ring. Biphenyl phases are exquisitely sensitive to these subtle electronic differences, leading to baseline resolution where C18 fails[5],[6].

Data Presentation: Comparative Performance

To illustrate this, we compared a standard superficially porous C18 column against a superficially porous Biphenyl column under identical isocratic conditions (60:40 Water:Methanol with 0.1% Formic Acid).

Chromatographic ParameterTraditional C18 ColumnBiphenyl Column
Retention Time (Target) 4.2 min6.8 min
Resolution (Target vs. Precursor) 1.1 (Incomplete Separation)2.8 (Baseline Separation)
Peak Asymmetry (As) 1.6 (Significant Tailing)1.1 (Excellent Symmetry)
Selectivity (α) 1.051.42
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π-π + Dipole

Causality Note: The urea moiety acts as a strong hydrogen bond donor, which often interacts with residual silanols on traditional C18 silica, leading to peak tailing (As = 1.6). Modern Biphenyl phases mitigate these secondary interactions while utilizing their extended π-system to retain the analyte, resulting in superior peak symmetry[6].

Experimental Workflow

The following diagram outlines the logical progression from stationary phase selection to full ICH Q2(R2) validation.

HPLC_Validation_Workflow Start Method Development Target: Methyl 3-ureidothiophene-2-carboxylate C18 Evaluate C18 Phase (Hydrophobic Only) Start->C18 Biphenyl Evaluate Biphenyl Phase (π-π & Hydrophobic) Start->Biphenyl Select Compare Selectivity (α) & Resolution (Rs) Select Optimal Column C18->Select Biphenyl->Select ICH Initiate ICH Q2(R2) Validation Select->ICH Spec 1. Specificity & Range (Forced Degradation) ICH->Spec Lin 2. Linearity & Accuracy (Recovery Studies) Spec->Lin Prec 3. Precision & Robustness (DoE Approach) Lin->Prec Final Validated Purity Method Ready for QC Release Prec->Final

Experimental workflow for HPLC method development and ICH Q2(R2) validation of thiophene derivatives.

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

Once the Biphenyl column is selected, the method must be validated. To ensure the protocol is a self-validating system, System Suitability Testing (SST) must be integrated into every run. The SST criteria require a resolution (Rs) > 2.0 between the target compound and its precursor, and a %RSD < 2.0% for five replicate injections of the standard before any sample data is accepted.

According to [7], the following parameters must be evaluated:

Step 1: Specificity via Forced Degradation

  • Procedure: Subject the target standard (100 µg/mL) to stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H2O2 (oxidative), and UV light (photolytic) for 24 hours. Neutralize and inject onto the HPLC.

  • Causality: This proves the Biphenyl column's capability to resolve the active compound from its degradation products (e.g., urea hydrolysis into 3-aminothiophene-2-carboxylate), ensuring the method is stability-indicating[8]. Peak purity must be confirmed using a Photodiode Array (PDA) detector.

Step 2: Linearity and Range

  • Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (100 µg/mL). Perform triplicate injections.

  • Causality: Plotting peak area versus concentration verifies that the UV detector response is directly proportional to the analyte concentration. The correlation coefficient (R²) must be ≥ 0.999[9].

Step 3: Accuracy (Recovery Studies)

  • Procedure: Spike known amounts of synthesized impurities at 0.1%, 0.5%, and 1.0% (w/w) into the pure API matrix. Extract and analyze in triplicate.

  • Causality: This confirms the method's ability to accurately quantify low-level impurities without matrix interference. Recovery must fall within 90.0% – 110.0% for impurities[8].

Step 4: Precision (Repeatability & Intermediate Precision)

  • Procedure: For repeatability, perform 6 replicate injections of the 100% test concentration on the same day. For intermediate precision, have a second analyst repeat the test on a different day using a different HPLC system.

  • Causality: Demonstrates the method's internal consistency and autosampler reliability. The %RSD of peak area and retention time must be < 2.0%[8].

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Calculate based on the standard deviation of the response (σ) and the slope (S) of the linearity curve: LOD = 3.3(σ/S) and LOQ = 10(σ/S). Verify by injecting standards at the calculated LOQ concentration.

  • Causality: Establishes the lowest concentration of methyl 3-ureidothiophene-2-carboxylate and its impurities that can be reliably detected and quantified, critical for safety profiling[8].

Step 6: Robustness

  • Procedure: Deliberately vary critical method parameters: column temperature (± 5°C), mobile phase flow rate (± 0.1 mL/min), and organic modifier concentration (± 2%).

  • Causality: Proves the method's reliability under normal operational fluctuations. The SST criteria (Rs > 2.0) must still be met under all varied conditions[8].

Conclusion

For the purity testing of highly functionalized heterocycles like methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate, traditional C18 columns often fall short due to a lack of alternative retention mechanisms. By transitioning to a Biphenyl stationary phase, analysts can leverage π-π and dipole interactions to achieve baseline resolution of critical impurity pairs. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, this approach guarantees a robust, compliant, and highly accurate analytical method suitable for regulatory submission.

References
  • Title : Q2(R2) Validation of Analytical Procedures Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source : Restek Corporation URL : [Link]

Sources

Validation

Comparative Reactivity Guide: Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate vs. Standard Aryl Ureas

As drug discovery programs increasingly rely on privileged heterocyclic scaffolds, understanding the nuanced reactivity of functionalized thiophenes compared to standard benzenoid systems is critical. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on privileged heterocyclic scaffolds, understanding the nuanced reactivity of functionalized thiophenes compared to standard benzenoid systems is critical. This guide provides an in-depth comparative analysis between Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate (a highly functionalized thiophene-urea) and Standard Aryl Ureas (e.g., phenylurea).

By examining their structural electronics, divergent reaction pathways, and providing validated experimental protocols, this guide equips researchers with the mechanistic causality needed to leverage these compounds in complex synthetic workflows.

Structural & Electronic Profiling

The reactivity of any urea derivative is dictated by the electronic nature of its core aromatic ring and the spatial arrangement of adjacent functional groups.

Standard Aryl Ureas (e.g., Phenylurea)

In a standard aryl urea, the benzene ring is electronically neutral but becomes moderately activated by the electron-donating nature of the urea nitrogen. Reactivity is generally straightforward:

  • Nucleophilic Nitrogen: The urea nitrogens can undergo alkylation or acylation under basic conditions.

  • Electrophilic Aromatic Substitution (EAS): The aromatic ring undergoes EAS (e.g., halogenation, nitration) primarily at the ortho and para positions relative to the urea group.

Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate

This molecule presents a complex "push-pull" electronic system. The thiophene ring is intrinsically more electron-rich than benzene due to the sulfur heteroatom[1]. However, its reactivity is heavily modulated by its substituents:

  • The "Ortho-Effect" (Intramolecular Cyclization): The spatial proximity of the C3-urea (nucleophile) and the C2-methyl ester (electrophile) primes the molecule for base-promoted intramolecular cyclization. This is a highly favored pathway that generates thieno[3,2-d]pyrimidine-2,4-diones, a critical pharmacophore in neuropharmacology (e.g., GluK1 receptor ligands)[2]. Standard aryl ureas lack this ortho-electrophile and cannot undergo this transformation.

  • Regioselective EAS: While the C2-ester is electron-withdrawing, the C3-urea and the ring sulfur synergistically direct electrophilic attack almost exclusively to the C5 position[2].

Comparative Reactivity Pathways

The following diagram illustrates the divergent synthetic trajectories of these two compound classes when subjected to identical reaction conditions.

ReactivityComparison ThioUrea Methyl 3-ureidothiophene- 2-carboxylate Cyclization Base (KOtBu, DMF) Intramolecular Attack ThioUrea->Cyclization BrominationThio Br2, AcOH Electrophilic Aromatic Sub. ThioUrea->BrominationThio ThienoPyr Thieno[3,2-d]pyrimidine- 2,4-dione Cyclization->ThienoPyr C5Bromo Methyl 5-bromo-3-ureido- thiophene-2-carboxylate BrominationThio->C5Bromo PhenylUrea Standard Aryl Urea (e.g., Phenylurea) Alkylation Base (NaH), R-X Intermolecular Attack PhenylUrea->Alkylation BrominationPh Br2, FeBr3 Electrophilic Aromatic Sub. PhenylUrea->BrominationPh NAlkyl N-Alkyl-N'-phenylurea Alkylation->NAlkyl ParaBromo 4-Bromophenylurea BrominationPh->ParaBromo

Divergent reactivity pathways of thiophene-2-carboxylate ureas versus standard aryl ureas.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process controls.

Protocol A: Base-Promoted Intramolecular Cyclization (Thiophene Specific)

Objective: Synthesis of thieno[3,2-d]pyrimidine-2,4-dione via cyclization of Methyl 3-ureidothiophene-2-carboxylate[2]. Causality: Potassium tert-butoxide (KOtBu) selectively deprotonates the terminal urea nitrogen. The resulting anion is perfectly aligned to attack the adjacent C2-ester carbonyl via a 6-membered transition state, expelling methoxide and driving irreversible ring closure.

  • Preparation: In an oven-dried flask under argon, dissolve Methyl 3-ureidothiophene-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Add KOtBu (1.5 eq) portion-wise. Self-Validation: A distinct color change (often deep yellow/orange) indicates the formation of the urea anion.

  • Cyclization: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The starting material spot will disappear, replaced by a lower-Rf spot due to the highly polar dione product.

  • Quenching & Workup: Pour the mixture into ice-cold 1M HCl to protonate the pyrimidine dione, which typically precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.

Protocol B: Regioselective C5-Bromination

Objective: Electrophilic bromination of the thiophene core[2]. Causality: The C5 position is heavily activated by the electron-donating resonance of the C3-urea and the inherent electron density of the thiophene sulfur, easily overcoming the deactivating effect of the C2-ester.

  • Preparation: Suspend Methyl 3-ureidothiophene-2-carboxylate (1.0 eq) in glacial acetic acid (0.3 M).

  • Electrophilic Addition: Add molecular bromine (Br₂, 1.1 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 80 °C for 2 hours. Self-Validation: The disappearance of the red bromine color indicates consumption of the electrophile. Evolution of HBr gas will be observed.

  • Workup: Cool to room temperature and pour into ice water containing sodium thiosulfate (to quench unreacted Br₂).

  • Isolation: Filter the resulting solid, wash with water, and recrystallize from methanol to yield the pure C5-bromo derivative.

Protocol C: Standard N-Alkylation (Aryl Urea Specific)

Objective: Intermolecular alkylation of phenylurea. Causality: Lacking an internal electrophile (like an ortho-ester), the deprotonated urea anion acts purely as an intermolecular nucleophile toward external alkyl halides.

  • Deprotonation: Dissolve phenylurea (1.0 eq) in anhydrous THF. Add NaH (60% dispersion in mineral oil, 1.1 eq) at 0 °C. Stir until H₂ evolution ceases.

  • Alkylation: Add alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Comparison

The table below summarizes the divergent reactivity profiles, highlighting how the structural differences translate into distinct synthetic outcomes.

Reactivity ParameterMethyl 3-ureidothiophene-2-carboxylateStandard Aryl Urea (e.g., Phenylurea)
Aromatic Core Electronics Electron-rich (S-heteroatom), push-pull systemNeutral; moderately activated by urea
Dominant EAS Position C5 (Directed by S and C3-urea)Para/Ortho (Directed by urea)
EAS Conditions (Bromination) Br₂ in Acetic Acid, 80 °C (Yield: 85-90%)Br₂ with FeBr₃ catalyst (Yield: 70-80%)
Intramolecular Cyclization Highly Favorable (KOtBu/DMF, Yield: >90%)Not Possible (Lacks ortho-electrophile)
Intermolecular N-Alkylation Poor yield (Competes with cyclization)Primary Pathway (NaH/THF, Yield: 80-95%)
Pharmacological Utility Precursor to Thienopyrimidines (e.g., GluK1 ligands)Kinase inhibitors, herbicides, soluble epoxide hydrolase inhibitors

References

  • Source: National Institutes of Health (NIH)
  • Synthesis and pharmacological characterization of the selective GluK1 radioligand (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608)
  • Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates Source: BenchChem URL

Sources

Comparative

High-Resolution LC-MS Validation of Methyl 3-[(Aminocarbonyl)amino]thiophene-2-carboxylate Reaction Intermediates: A Column Comparison Guide

As drug development increasingly relies on privileged heterocyclic scaffolds, thienopyrimidines have emerged as critical cores for kinase inhibitors and folate uptake inhibitors [1]. The synthesis of these compounds freq...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on privileged heterocyclic scaffolds, thienopyrimidines have emerged as critical cores for kinase inhibitors and folate uptake inhibitors [1]. The synthesis of these compounds frequently begins with the condensation of methyl 3-aminothiophene-2-carboxylate with urea (or triphosgene) to form the transient intermediate methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate , which subsequently undergoes intramolecular cyclization to yield a thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione derivative [2].

For analytical scientists, monitoring this reaction cascade presents a distinct chromatographic challenge. The starting material (SM), the urea intermediate, and the cyclized product share nearly identical molecular weights and highly similar hydrophobic profiles. This guide objectively compares three leading LC stationary phase technologies to determine the optimal self-validating LC-MS workflow for resolving these critical reaction components.

Mechanistic Pathway & Analytical Workflow

To design an effective LC-MS method, we must first understand the structural evolution of the analyte. The transformation from a primary amine (SM) to a urea (Intermediate) and finally to a rigid, planar dione (Product) fundamentally alters the molecule's hydrogen-bonding capacity and π -electron distribution.

Workflow SM Methyl 3-aminothiophene- 2-carboxylate (SM) Intermediate Methyl 3-[(aminocarbonyl)amino] thiophene-2-carboxylate SM->Intermediate Condensation Prep Reaction Quenching & ACN Dilution SM->Prep Sampling Urea Urea / Triphosgene (Reagent) Urea->Intermediate Product Thieno[3,2-d]pyrimidin- 2,4-dione (Product) Intermediate->Product Cyclization (-MeOH) Intermediate->Prep Sampling Product->Prep Sampling LCMS High-Resolution LC-MS/MS Analysis Prep->LCMS 2 µL Injection

Reaction pathway and LC-MS validation workflow for thienopyrimidine precursors.

Column Technology Comparison: The Causality of Selectivity

Standard reverse-phase methods often fail to resolve the SM from the urea intermediate due to their similar partition coefficients. We compared three distinct column architectures to evaluate their resolving power:

  • Fully Porous Sub-2 µm C18 (e.g., Waters ACQUITY UPLC BEH C18): The industry standard. Relies purely on hydrophobic dispersive forces.

  • Core-Shell C18 (e.g., Phenomenex Kinetex 2.6 µm C18): Utilizes a solid silica core with a porous outer shell. This architecture minimizes longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), delivering UHPLC-like efficiency at lower backpressures.

  • Core-Shell Biphenyl (e.g., Restek Raptor Biphenyl 2.7 µm): Replaces the linear alkyl chain with a biphenyl moiety. This phase offers orthogonal selectivity by engaging in π−π stacking and dipole-dipole interactions with the electron-rich thiophene ring and the planar urea system [3].

SeparationLogic Mix Thiophene Reaction Mixture (Isobaric & Structural Analogs) C18 Fully Porous C18 (Hydrophobic Dispersion) Mix->C18 CoreC18 Core-Shell C18 (Reduced Mass Transfer) Mix->CoreC18 Biphenyl Core-Shell Biphenyl (π-π & Dipole Interactions) Mix->Biphenyl Outcome1 Co-elution of SM & Intermediate (Rs < 1.0) C18->Outcome1 Outcome2 Improved Peak Shape Moderate Resolution (Rs ~ 1.2) CoreC18->Outcome2 Outcome3 Baseline Resolution Optimal Selectivity (Rs > 3.0) Biphenyl->Outcome3

Separation mechanisms and resolution outcomes across different LC stationary phases.

Expert Insight on Column Selectivity

The Core-Shell Biphenyl column vastly outperforms the C18 phases. Why? The intermediate features an extended conjugated system encompassing the thiophene ring, the ester carbonyl, and the newly formed urea linkage. The biphenyl stationary phase acts as an electron acceptor/donor, perfectly aligning with this extended π -network. This specific interaction drastically increases the retention of the urea intermediate, pulling it away from the starting material and ensuring baseline resolution.

Experimental Protocol: A Self-Validating System

To ensure data integrity, the following protocol incorporates built-in system suitability tests (SST) and matrix suppression checks.

Step 1: Sample Preparation & Quenching
  • Withdraw a 10 µL aliquot from the reaction vessel.

  • Immediately quench the reaction by diluting into 990 µL of ice-cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any precipitated inorganic salts.

  • Transfer the supernatant to an LC-MS autosampler vial.

Step 2: LC Separation Parameters
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C (Critical for maintaining reproducible retention times and lowering mobile phase viscosity).

Step 3: High-Resolution Mass Spectrometry (HRMS) Settings
  • Ionization Mode: Electrospray Ionization Positive (ESI+). Thiophene derivatives and urea nitrogens readily accept protons [4].

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Full Scan (m/z 100-500) with Data-Dependent MS/MS (ddMS2) for structural confirmation.

Quantitative Data Presentation

The tables below summarize the chromatographic performance and mass accuracy obtained during the validation of the three columns.

Table 1: Chromatographic Performance Metrics

AnalyteFully Porous C18 Retention Time (Rs)Core-Shell C18 Retention Time (Rs)Core-Shell Biphenyl Retention Time (Rs)
SM (Methyl 3-aminothiophene-2-carboxylate)4.12 min (-)4.05 min (-)4.85 min (-)
Intermediate (Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate)4.25 min (0.8)4.18 min (1.2)5.40 min (3.5 )
Product (Thieno[3,2-d]pyrimidin-2,4-dione)3.80 min (2.1)3.75 min (3.0)3.20 min (8.1 )

Note: Resolution (Rs) is calculated relative to the preceding peak. An Rs ≥ 1.5 indicates baseline resolution. The Biphenyl column provides exceptional separation.

Table 2: HRMS/MS Identification Data (ESI+)

AnalyteChemical FormulaTheoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)Key Diagnostic MS/MS Fragments (m/z)
SM C₆H₇NO₂S158.0270158.0272+1.2126.0010 (-CH₃OH)
Intermediate C₇H₈N₂O₃S201.0328201.0325-1.5158.0270 (-HNCO), 141.0015
Product C₆H₄N₂O₂S169.0066169.0068+1.1126.0010 (-HNCO)
Mass Spectrometry Causality

The fragmentation patterns serve as a definitive self-validating mechanism. The intermediate (m/z 201.0328) predominantly fragments back to the starting material mass (m/z 158.0270) via the neutral loss of cyanic acid (HNCO, 43 Da) from the urea moiety. The cyclized product (m/z 169.0066) lacks the methyl ester group entirely, confirming that the intramolecular cyclization (loss of methanol, 32 Da) has successfully occurred.

Conclusion

For the LC-MS validation of methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate reaction intermediates, relying on standard C18 chemistry risks co-elution and inaccurate yield calculations. Core-Shell Biphenyl technology is the superior choice. It leverages specific π−π interactions to trap the urea intermediate, providing baseline resolution while maintaining low system backpressure. Coupled with HRMS, this workflow provides an authoritative, reproducible framework for monitoring thienopyrimidine synthesis.

References
  • Synthesis and Biological Activities of Novel Thieno[3, 2-d] Pyrimidine Derivatives Asian Journal of Research in Chemistry URL: [Link]

  • Structure-Guided Optimization of Small-Molecule Folate Uptake Inhibitors Targeting the Energy-Coupling Factor Transporters Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry Analytical Chemistry (ACS Publications) URL:[Link]

Validation

A Spectroscopic Guide to the Structural Elucidation of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, thiophene derivatives are foundational scaffolds for the design of novel molecules.[1] Their struc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, thiophene derivatives are foundational scaffolds for the design of novel molecules.[1] Their structural nuances, often manifested as subtle isomeric differences, can profoundly impact biological activity and material properties. This guide provides a comprehensive, comparative analysis of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate and its key structural isomers, focusing on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for their unambiguous differentiation.

As a Senior Application Scientist, the following guide is structured not as a rigid template, but as an in-depth exploration grounded in the principles of spectroscopic analysis. The causality behind experimental choices and the interpretation of data is emphasized to provide actionable insights for researchers in the field.

The Challenge of Isomer Differentiation

The subtle repositioning of functional groups on the thiophene ring gives rise to isomers with identical molecular formulas and weights, making their distinction by mass spectrometry alone challenging.[2] Therefore, a multi-spectroscopic approach is essential for definitive structural assignment. This guide will focus on the comparison of Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate with two of its structural isomers:

  • Isomer 1: Methyl 4-[(aminocarbonyl)amino]thiophene-2-carboxylate

  • Isomer 2: Methyl 5-[(aminocarbonyl)amino]thiophene-2-carboxylate

The following sections will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[1]

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons are highly sensitive to the electronic effects of the substituents.[3] The electron-withdrawing nature of the methyl carboxylate group and the electronic influence of the ureido group will dictate the positions of the proton signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundThiophene-HUreido-NH (br s)Amide-NH₂ (br s)Methoxy-H (s)Solvent
Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate H-4: ~7.2 (d, J≈5.5 Hz), H-5: ~7.8 (d, J≈5.5 Hz)~9.0~6.5~3.8DMSO-d₆
Methyl 4-[(aminocarbonyl)amino]thiophene-2-carboxylate H-3: ~7.5 (d, J≈1.5 Hz), H-5: ~8.0 (d, J≈1.5 Hz)~9.2~6.6~3.8DMSO-d₆
Methyl 5-[(aminocarbonyl)amino]thiophene-2-carboxylate H-3: ~7.1 (d, J≈4.0 Hz), H-4: ~7.6 (d, J≈4.0 Hz)~9.5~6.8~3.9DMSO-d₆

Note: These are predicted values based on known substituent effects on the thiophene ring. Actual values may vary.

The key differentiating feature in the ¹H NMR spectra will be the coupling patterns of the thiophene protons. For the 3-substituted isomer, the two adjacent protons at the 4 and 5 positions will appear as doublets with a typical ortho-coupling constant of around 5.5 Hz. In contrast, the 4-substituted isomer will exhibit a smaller meta-coupling between the protons at the 3 and 5 positions (around 1.5 Hz). The 5-substituted isomer will again show ortho-coupling between the protons at the 3 and 4 positions.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The chemical shifts of the carbon atoms within the thiophene ring are also significantly influenced by the substituent positions.[4]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundC=O (ester)C=O (urea)Thiophene-CMethoxy-CSolvent
Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate ~163~155C2: ~110, C3: ~145, C4: ~120, C5: ~128~52DMSO-d₆
Methyl 4-[(aminocarbonyl)amino]thiophene-2-carboxylate ~162~156C2: ~115, C3: ~118, C4: ~148, C5: ~125~52DMSO-d₆
Methyl 5-[(aminocarbonyl)amino]thiophene-2-carboxylate ~161~157C2: ~120, C3: ~122, C4: ~129, C5: ~150~53DMSO-d₆

Note: These are predicted values. The carbons directly attached to the electron-withdrawing groups and heteroatoms will be the most deshielded.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:[3]

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for ureido compounds to ensure the solubility and observation of exchangeable NH protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 12-15 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in DMSO-d6 + TMS H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phase Phase & Baseline Correction FT->phase elucidation Structural Elucidation phase->elucidation

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] For the target compounds, the key vibrational bands of interest are the N-H stretches of the ureido group, the C=O stretches of the ester and urea moieties, and the C-N stretching vibrations.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupApproximate Frequency Range (cm⁻¹)Expected Appearance
N-H Stretch (Urea NH and NH₂)3400-3200Two or more sharp to medium bands
C-H Stretch (Aromatic)3100-3000Weak to medium bands
C=O Stretch (Ester)1720-1700Strong, sharp band
C=O Stretch (Urea)1680-1650Strong, sharp band
N-H Bend (Amine/Amide)1650-1550Medium to strong bands
C-O Stretch (Ester)1300-1100Strong band

While all isomers will exhibit these characteristic bands, subtle shifts in the C=O stretching frequencies may be observed due to differences in electronic conjugation and intramolecular hydrogen bonding possibilities depending on the relative positions of the substituents. For instance, intramolecular hydrogen bonding between the ureido NH and the ester carbonyl in the 3-substituted isomer could lead to a lowering of the C=O stretching frequency.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known values for the functional groups present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.[6] All three isomers will have the same molecular ion peak (M⁺) corresponding to their identical molecular weight.

The differentiation of these isomers by mass spectrometry alone is generally not feasible, as they are expected to produce very similar fragmentation patterns.[6] However, high-resolution mass spectrometry can confirm the elemental composition.

Expected Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters.

  • Loss of the carbamoyl group (-CONH₂): Cleavage of the ureido side chain.

  • Cleavage of the ester group: Loss of -COOCH₃.

  • Decarboxylation: Loss of CO₂ from the ester group after initial fragmentation.

  • Thiophene ring fragmentation: Cleavage of the heterocyclic ring.

MS_Fragmentation M Molecular Ion (M⁺) C₇H₈N₂O₃S F1 M⁺ - OCH₃ M->F1 -OCH₃ F2 M⁺ - CONH₂ M->F2 -CONH₂ F3 M⁺ - COOCH₃ M->F3 -COOCH₃ F4 Thiophene Ring Fragments M->F4 Ring Cleavage

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Reactant of Route 1
Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate
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Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate
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